Elemicin is synthesized via the phenylpropanoid pathway. The visual below maps the hypothesized route from primary metabolism to final product, with enzyme catalysis at each step.
Hypothetical biosynthetic pathway of this compound from primary metabolites. Enzyme abbreviations are explained in the text below.
This pathway begins with precursors from central carbon metabolism and proceeds through key aromatic amino acids [1]. The following table details the hypothesized key enzymes involved in the later stages of this compound formation [1].
| Enzyme Class | Proposed Role in this compound Biosynthesis |
|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | Initiates phenylpropanoid pathway; deaminates phenylalanine to cinnamic acid. |
| Cinnamate 4-Hydroxylase (C4H) | Hydroxylates cinnamic acid to form p-coumaric acid. |
| Caffeic Acid O-Methyltransferase (COMT) | Key methylation enzyme; catalyzes multiple steps, including the conversion of caffeic acid to ferulic acid and 5-hydroxyferulic acid to sinapic acid. |
| Ferulate 5-Hydroxylase (F5H) | Hydroxylates ferulic acid at the 5-position to form 5-hydroxyferulic acid. |
| O-Methyltransferases (OMTs) & Short-Chain Dehydrogenases/Reductases (SDRs) | Final steps: OMTs add methyl groups, and SDRs reduce the propenoic acid side chain to a propenyl group (as in this compound). |
The hypothetical pathway is derived through comparative analysis. The following experimental approaches are critical for confirming and characterizing this biosynthetic route.
| Technique | Application in Pathway Analysis |
|---|---|
| Multi-Omics Integration | Correlates gene expression (transcriptomics) with metabolite abundance (metabolomics) in different tissues or under various conditions to identify candidate genes [2]. |
| Comparative Genomics | Identifies conserved genes and biosynthetic gene clusters (BGCs) across species that produce this compound or related phenylpropanoids [2]. |
| Enzyme Functional Characterization | Involves heterologous expression of candidate genes in microbes (e.g., E. coli, S. cerevisiae) or plant systems to test their activity on predicted substrates [3] [4]. |
| Metabolic Modeling | Uses genomic data to build mathematical models of metabolism, predicting flux distributions and potential bottlenecks in the pathway [5]. |
This compound is not an end-point metabolite but part of a complex network. The table below summarizes quantitative occurrence data and a key bioactivity finding.
| Aspect | Quantitative Data | Context / Significance |
|---|---|---|
| Concentration in *Piper rivinoides* | 34.62 ± 0.05% (major component of leaf EO) [6] | Highlights a potent natural source for isolation and study. |
| Antifungal Activity (this compound alone) | IC50 of 256 μg/mL (C. albicans) [6] | Demonstrates direct, moderate bioactivity. |
| Synergy with Fluconazole | 128 μg/mL this compound + FLC reduced FLC MIC from 512 μg/mL to 16-32 μg/mL (C. tropicalis) [6] | Suggests a promising role in combinational therapy to overcome resistance. |
For drug development, understanding this compound's biosynthesis and activity opens several strategic avenues:
The metabolism of this compound is characterized by a toxification-detoxification balance. The core metabolic pathway, which is crucial for understanding its toxicological profile, is illustrated below.
This compound metabolic activation and detoxification pathways, primarily mediated by CYP enzymes.
The table below summarizes the key enzymes and outcomes of this metabolic pathway.
| Pathway | Key Enzymes | Primary Metabolite | Toxicological Outcome |
|---|---|---|---|
| 1'-Hydroxylation (Metabolic Activation) | CYP1A1, CYP1A2, CYP3A4 [1] [2] | 1'-Hydroxythis compound | Forms the proximate carcinogenic metabolite [2] [3] [4] |
| Sulfonation (Formation of Ultimate Carcinogen) | Sulfotransferases (SULTs) | 1'-Sulfoxythis compound [3] [5] | Forms the ultimate carcinogenic metabolite; highly reactive and capable of forming DNA adducts [5] |
| Detoxification Conjugation | GST, etc. | Conjugates with GSH, Cysteine, N-Acetylcysteine (NAC) [1] | Protective pathway; administration of NAC was shown to ameliorate cytotoxicity [1] |
The following tables consolidate key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Toxicokinetic and Toxicity Parameters
| Parameter | Findings | Model System | Source |
|---|---|---|---|
| Serum Concentration (Human Poisoning Case) | Peak serum levels: Safrole 72.9 ng/mL, Myristicin 35.0 ng/mL, this compound 93.0 ng/mL. Half-lives ranged from 3.6 to 6.1 hours [6]. | Human | [6] |
| Hepatotoxicity Markers | Significant increase in ALT, AST, and T-CHO after 13-week administration of 400 mg/kg/day [5]. | Rat (F344 gpt delta) | [5] |
| Liver Hypertrophy & Steatosis | Observed at doses of 100-400 mg/kg/day for 13 weeks [5] and 200 mg/kg for 28 days [7]. | Rat & Mouse | [7] [5] |
| Inhibition of SCD1 Enzyme | Metabolic activation leads to inhibition of stearoyl-CoA desaturase 1 (SCD1), disrupting lipid metabolism [2]. | Mouse (C57BL/6J) | [2] |
Table 2: In Vitro Metabolic and Cytotoxicity Parameters
| Parameter | Findings | Experimental System | Source |
|---|---|---|---|
| Metabolic Activation (CYP Contribution) | Recombinant enzyme screening identified CYP1A1, CYP1A2, and CYP3A4 as the primary enzymes for 1'-hydroxylation [1] [2]. | Recombinant Human CYPs / HLMs | [1] [2] |
| Cytotoxicity Amelioration | Co-administration of N-Acetylcysteine (NAC) significantly reduced this compound-induced cytotoxicity [1]. | HepG2 Cells | [1] |
| Gut Microbiota Role in Toxicity | Depletion of gut microbiota with broad-spectrum antibiotics protected against this compound-induced hepatic injury and aberrant lipid metabolism [7]. | Mouse Model | [7] |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited literature.
This protocol identifies the specific CYP enzymes responsible for this compound's metabolic activation [1] [2].
This assay evaluates the role of metabolic activation in cytotoxicity and the protective effect of antioxidants [1].
This comprehensive protocol assesses general toxicity, genotoxicity, and early carcinogenic effects [5].
The table below summarizes the core identifying information and key physical properties of elemicin.
| Property | Value |
|---|---|
| CAS Number | 487-11-6 [1] [2] [3] |
| Molecular Formula | C₁₂H₁₆O₃ [1] [4] [3] |
| Molecular Weight | 208.25 g/mol [1] |
| IUPAC Name | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene [2] |
| Boiling Point | 152 - 156 °C at 17 mm Hg [2] |
| Estimated LogP | 2.298 - 3.03 [2] [3] |
| Water Solubility | 133.2 mg/L at 25 °C (estimate) [2] |
The following tables detail specific methodologies for detecting and quantifying this compound, primarily using chromatographic techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for Serum Analysis [5] This validated method is used for detecting this compound in human serum, particularly in cases of nutmeg poisoning.
| Parameter | Specification |
|---|---|
| Analytical Technique | GC-MS/MS (Triple Quadrupole) |
| Extraction Method | MonoSpin extraction kit (a modified QuEChERS method) |
| Sample Volume | 100 µL of human serum |
| Internal Standard | Meconine-d3 |
| Calibration Range | 0.5 - 300 ng/mL |
| Linearity (r²) | 0.996 - 0.997 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods [6] [3] These methods are used for the isolation and analysis of this compound from plant materials or for pharmacokinetic studies.
| Parameter | Specification (Preparative Isolation) [6] | Specification (Analytical) [3] |
|---|---|---|
| Objective | Isolation & purification from nutmeg kernel | Analytical separation |
| Technique | Prep-HPLC | RP-HPLC (Newcrom R1 column) |
| Detection Guidance | HPLC fingerprinting | N/A |
| Mobile Phase | Not specified in abstract | Acetonitrile/Water/Phosphoric Acid (replace with formic acid for MS) |
| Identification | NMR spectroscopy, Mass spectrometry | N/A |
The following diagram illustrates the general experimental workflow for the extraction and analysis of this compound from complex biological samples like serum, based on the GC-MS/MS method:
Workflow for this compound quantification in serum via GC-MS/MS [5]
For the isolation of this compound and other phenolics directly from plant material, the process is more extensive, as shown below:
Workflow for isolating this compound from nutmeg using HPLC-guided prep [6]
The table below consolidates key physical and chemical property data for elemicin from technical sources.
| Property | Reported Data | Conditions / Notes | Source |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | - | [1] [2] [3] |
| Molecular Weight | 208.25 g/mol | - | [1] [3] |
| Boiling Point | 152-156 °C; 246 °C | Data varies by source. | [3] [2] |
| Specific Gravity | 1.058-1.070 | - | [2] |
| Refractive Index | 1.529-1.534 | - | [2] |
| Property | Reported Data | Conditions / Notes | Source |
|---|---|---|---|
| Solubility in DMSO | Soluble | Stated as soluble. | [1] |
| Solubility in Ethanol | Soluble | Stated as soluble. | [2] |
| Solubility in Water | Practically insoluble to insoluble | - | [2] |
| Solubility in Chloroform | Slightly soluble | - | [3] |
| Solubility in Ethyl Acetate | Slightly soluble | - | [3] |
| Property | Reported Data | Conditions / Notes | Source |
|---|---|---|---|
| Storage Temperature | -20°C | Recommended long-term storage. | [1] [3] |
| Stability | ≥ 2 years | When stored at -20°C. | [1] |
| Light Sensitivity | Light Sensitive | Material should be protected from light. | [3] |
| Physical Form | Colourless to pale straw coloured viscous liquid; Oil | - | [2] [3] |
A critical aspect of this compound research involves its metabolic activation, which is linked to observed cytotoxicity. The following protocol, based on a study using HepG2 cells, outlines key methodologies [4].
Experimental workflow for this compound metabolic activation and cytotoxicity.
This experiment identifies the cytochrome P450 (CYP) enzymes responsible for metabolizing this compound into reactive intermediates [4].
This protocol evaluates the cellular toxicity of this compound and its metabolite, and the potential protective role of antioxidants [4].
For reliable and safe laboratory work with this compound, please note:
This compound (3,4,5-trimethoxyallylbenzene) is a natural alkenylbenzene compound found in various herbs and spices, most notably in nutmeg (Myristica fragrans Houtt.), but also in parsley, sassafras, and other aromatic plants [1] [2]. This phenylpropanoid compound has garnered significant research interest due to its diverse biological activities, including potential antimicrobial, antioxidant, and psychoactive properties [1]. However, this compound has also been associated with toxicological concerns, including hepatotoxicity and genotoxic potential through metabolic activation to reactive intermediates such as 1′-hydroxythis compound [1] [3] [2]. The dual nature of this compound as both a potentially beneficial phytochemical and a compound of toxicological concern underscores the critical need for reliable analytical methods for its detection and quantification in various matrices.
The development of robust analytical methods for this compound is essential for several research and application areas, including food safety assessment, phytochemical characterization of herbal products, toxicological studies, and pharmacokinetic investigations. This compound's chemical structure, featuring a benzene ring with three methoxy groups and an allyl chain, contributes to both its chemical behavior and the challenges associated with its analysis [4]. Researchers have developed and optimized various chromatographic and mass spectrometric approaches to address these challenges, enabling sensitive and specific detection of this compound across different concentration ranges and sample types. This document provides comprehensive application notes and detailed protocols for the analysis of this compound, drawing from current scientific literature and methodological advances.
This compound (IUPAC name: 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is an aromatic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.258 g/mol [4]. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH₃) at positions 3, 4, and 5, and an allyl group (-CH₂-CH=CH₂) at position 1. This arrangement creates a hydrophobic character, as evidenced by its calculated logP value of 2.46, indicating greater solubility in organic solvents than in water [4].
The compound is classified as an alkenylbenzene, sharing structural similarities with other naturally occurring compounds such as myristicin, safrole, and estragole [1] [3]. This compound is typically obtained from plant sources through steam distillation or solvent extraction methods. In nutmeg, one of its most significant sources, this compound is found in the volatile oil fraction along with other aromatic compounds [5] [6]. Understanding these chemical properties is fundamental to developing appropriate extraction and analysis methods, as this compound's relative hydrophobicity guides solvent selection, while its aromatic nature and functional groups influence its detection characteristics, particularly in UV and mass spectrometric detection.
Gas Chromatography-Mass Spectrometry represents one of the most widely employed techniques for this compound analysis, particularly well-suited for volatile compounds like this compound. The following table summarizes optimized GC-MS conditions for this compound detection based on published methodologies:
Table 1: GC-MS operating conditions for this compound analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
|---|---|---|---|
| Column Type | HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) | Similar non-polar/low-polarity stationary phase | - |
| Injection Temperature | 250°C | - | - |
| Carrier Gas | Helium | - | - |
| Flow Rate | 1.0 mL/min | - | - |
| Oven Program | 40°C (1 min) to 280°C at 5°C/min | 40°C to 220°C at 5°C/min | 40°C (1 min) to 280°C (1 min) at 5°C/min |
| Ionization Mode | Electron Impact (EI) | - | - |
| Ion Source Temperature | 230°C | - | - |
| Interface Temperature | 280°C | - | - |
| Detection Mode | Selected Ion Monitoring (SIM) or full scan | - | - |
For quantitative analysis, the Selected Ion Monitoring mode is generally preferred for its enhanced sensitivity, while full scan mode provides more comprehensive structural information for qualitative analysis [6]. The mass spectrum of this compound typically shows characteristic fragment ions at m/z 208 (molecular ion), 193, 177, 165, and 151, which can be used for identification and confirmation [6].
Materials and Reagents:
Sample Preparation:
GC-MS Analysis:
Method Validation:
While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography provides an alternative approach for this compound analysis, particularly useful for less volatile samples or when coupling with specific detectors. The following protocol details an established HPLC method for this compound separation:
Materials and Reagents:
Mobile Phase Preparation:
Chromatographic Conditions:
The Newcrom R1 column is particularly suitable for this compound separation due to its reverse-phase characteristics with low silanol activity, which provides symmetric peak shapes and good retention [7] [4]. For method development, a gradient elution can be employed, starting with lower acetonitrile concentration (e.g., 50%) and increasing to higher concentration (e.g., 90%) over 10-20 minutes to achieve optimal separation from other compounds in complex matrices.
Sample Preparation:
HPLC Analysis:
Method Optimization Tips:
For enhanced sensitivity and definitive structural confirmation, hyphenated techniques combining separation power with advanced mass detection offer significant advantages for this compound analysis.
Table 2: Advanced mass spectrometric methods for this compound analysis
| Technique | Application | Key Parameters | Advantages |
|---|---|---|---|
| GC-Q/TOF-MS | Characterization of volatile compounds in complex matrices [6] | Resolution: >25,000; Mass accuracy: <5 ppm; Scan range: m/z 35-500 | High resolution and mass accuracy for identification of unknown compounds |
| UPLC-QTOFMS | Metabolomics and toxicology studies [1] | Acquire full spectra with high resolution and sensitivity | Capability to detect and identify metabolites |
| GC-MS/MS | Quantitative analysis in biological samples [8] | MRM transitions: m/z 208→193, 208→177 | High sensitivity and selectivity for complex matrices |
GC-Q/TOF-MS Protocol:
MonoSpin Extraction for Serum Samples: For analysis of this compound in biological samples such as serum or plasma, a monolithic silica spin column extraction method has been developed [8]:
This method has demonstrated excellent extraction efficiency for this compound and related compounds (safrole, myristicin) from human serum, with limits of quantification of 0.5 ng/mL and linear range of 0.5-300 ng/mL [8].
The analytical methods described herein have been crucial in advancing understanding of this compound's toxicological profile and metabolic fate. Recent studies have demonstrated that this compound undergoes metabolic activation primarily via 1′-hydroxylation catalyzed by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4) to form 1′-hydroxythis compound, which can subsequently be converted to reactive metabolites capable of binding to cellular macromolecules [1]. The following workflow illustrates the metabolic activation and detection strategy:
Figure 1: Metabolic activation pathway of this compound and detection strategy
Analytical methods have been employed to study the cytotoxicity of this compound and its metabolites in HepG2 cells, demonstrating that administration of N-acetylcysteine (NAC) could significantly ameliorate the this compound- and 1′-hydroxythis compound-induced cytotoxicity, while depletion of cysteine with diethyl maleate increased cytotoxicity [1]. These findings highlight the importance of glutathione conjugation in detoxification of reactive this compound metabolites.
In phytochemical analysis and quality control of herbal products, this compound quantification serves as a marker for authenticity and quality. Research has revealed significant variations in this compound content across different parts of Myristica fragrans:
For quality control applications, GC-MS with selected ion monitoring provides the necessary sensitivity and specificity to quantify this compound in complex botanical matrices. The developed methods allow for simultaneous detection of multiple aromatic compounds, enabling comprehensive profiling of nutmeg and other this compound-containing products.
The analytical methods summarized in this document provide researchers with robust tools for detection and quantification of this compound in various matrices. GC-MS remains the workhorse technique for this compound analysis, particularly in volatile oil samples, while HPLC methods offer complementary approaches with different selectivity. Advanced techniques such as GC-Q/TOF-MS and LC-MS/MS provide the sensitivity and specificity required for challenging applications such as metabolite identification and trace analysis in biological samples.
The choice of method should be guided by several factors, including:
As research on this compound continues to evolve, particularly in areas of toxicology and metabolism, further refinement of these analytical methods is anticipated. The protocols provided herein serve as a solid foundation for method development and application in various research settings.
This compound (3,4,5-trimethoxyallylbenzene) is a naturally occurring phenylpropene compound found in various plant species, particularly in the Myristicaceae family and Piper species. This alkenylbenzene derivative has garnered significant research interest due to its diverse pharmacological properties, including potential antimicrobial, antioxidant, and psychoactive effects. As a constituent of several traditional medicinal plants and food flavorings, understanding efficient extraction methodologies is crucial for both research and potential therapeutic applications. This compound serves as a precursor for mescaline synthesis, further highlighting its importance in pharmaceutical research and development. The compound's structural similarity to other phenylpropenes like myristicin and safrole necessitates precise extraction and purification protocols to obtain high-purity this compound for research applications. [1] [2] [3]
These application notes provide detailed methodologies for extracting, quantifying, and analyzing this compound from natural sources, with specific protocols optimized for various research and development applications. The protocols have been developed considering scalability requirements and regulatory considerations for potential pharmaceutical applications, with emphasis on safety profiles given this compound's documented cytotoxicity and genotoxicity at elevated concentrations. [3]
This compound is distributed across various plant families, with significant concentration variations based on species, geographical origin, and plant part utilized. Understanding the source-specific distribution is crucial for selecting appropriate raw materials for extraction workflows.
Table 1: Natural Sources of this compound and Typical Concentrations
| Source | Plant Part | Typical this compound Content | Additional Major Constituents |
|---|---|---|---|
| Myristica fragrans (Nutmeg) | Seed | 2.4-10.5% of essential oil | Myristicin, safrole, eugenol [1] [4] |
| Myristica fragrans (Mace) | Aril | Up to 10.5% of essential oil | Myristicin, safrole, eugenol [1] |
| Canarium luzonicum (Elemi) | Oleoresin | 2.4% of fresh essential oil | Various terpenes [1] |
| Piper spp. (Pepper) | Leaves, Fruits | Variable (species-dependent) | Piperine, various terpenes [5] [6] |
| Daucus carota (Wild Carrot) | Fruit | Detected but not quantified | Myristicin, asaricin [3] [7] |
| Syzygium aromaticum (Clove) | Bud | Detected but not quantified | Eugenol, eugenol acetate [3] |
The selection of source material significantly impacts extraction efficiency and final yield. Nutmeg and mace represent the most concentrated sources, with mace typically containing higher proportions of this compound compared to nutmeg seeds. Recent research has identified pepper leaves (Piper spp.) as a promising source, with development of specialized extraction methodologies that optimize this compound recovery through cellular disruption techniques. [5]
Table 2: Quantitative Composition of Nutmeg with Respect to this compound Content
| Component | Concentration in Nutmeg | Notes |
|---|---|---|
| This compound | 350 mg/100 g | Approximately 0.35% by weight [8] |
| Myristicin | 1050 mg/100 g | Primary bioactive component [8] |
| Safrole | 200 mg/100 g | Regulated compound in many countries [8] |
| Methylisoeugenol | 55 mg/100 g | Flavor constituent [8] |
| Eugenol | 25 mg/100 g | Clove-like aroma [8] |
| Fixed Oils | 25-40% | Mainly triglycerides [1] |
Various extraction techniques have been developed for this compound, ranging from conventional methods to innovative green extraction technologies. The selection of extraction methodology depends on target purity, throughput requirements, and environmental considerations.
Hydrodistillation represents the traditional approach for isolating this compound from plant materials. This method involves co-distillation with water, leveraging the volatile nature of this compound to separate it from non-volatile plant components. The typical yield from nutmeg ranges between 0.91-4.12% for essential oil, with this compound comprising a variable proportion of this output depending on the source material. The process typically requires 4-6 hours and results in this compound as part of a complex mixture of volatile compounds, necessitating further purification for research applications. [6]
Solvent extraction using non-polar organic solvents such as hexane or dichloromethane provides higher overall yields but less selective isolation of this compound. Ethanol has emerged as a preferred solvent due to its favorable safety profile and ability to extract both polar and non-polar compounds. Recent advances have focused on ultrasound-assisted extraction (UAE) with 70% ethanol, which significantly improves extraction efficiency and reduces processing time. Studies on pepper species demonstrate that ethanolic extracts consistently yield higher total phenolic content and enhanced bioactivity compared to essential oils obtained through hydrodistillation. [6]
Supercritical fluid extraction (SFE), particularly using CO₂, offers an environmentally friendly alternative for this compound isolation. This method provides superior selectivity by manipulating temperature and pressure parameters to target specific compound classes. SFE eliminates solvent residues in the final product and operates at lower temperatures, preserving thermolabile compounds. The method has demonstrated particular efficacy for nutmeg processing, with yields comparable to or exceeding conventional methods. [4]
Microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have shown significant improvements in extraction efficiency and sustainability. These techniques enhance mass transfer rates through cellular disruption, reducing solvent consumption and processing time. A recently patented method for this compound extraction from pepper leaves combines freezing pretreatment with ultrasonic-assisted ethanol extraction, achieving high extraction rates through effective damage to cell walls and membranes. [5] [4]
Table 3: Comparison of Extraction Methods for this compound
| Extraction Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hydrodistillation | 4-6 hours, 100°C | 0.91-4.12% (essential oil) | No solvent residues, simple apparatus | Thermal degradation, energy intensive |
| Ethanol Maceration | 24-72 hours, room temperature | Varies by source | Simple, scalable | Long extraction time, non-selective |
| Ultrasound-Assisted Extraction (UAE) | 30-60 min, 40-60°C | 12-41% (total extract) | Rapid, improved yield | Equipment cost, noise pollution |
| Supercritical Fluid Extraction (SFE) | 1-2 hours, 40-70°C, 100-400 bar | Comparable to conventional methods | Clean process, tunable selectivity | High capital investment, pressure requirements |
| Microwave-Assisted Extraction (MAE) | 10-30 min, 60-100°C | Higher than conventional | Very rapid, energy efficient | Non-uniform heating, safety concerns |
This optimized protocol leverages ultrasound-assisted extraction with ethanol solvent for efficient this compound recovery from pepper leaves, with modifications possible for other plant sources.
Sample Pretreatment:
Ultrasound-Assisted Extraction:
Concentration and Purification:
Crystallization (Optional):
Accurate analysis of this compound requires robust analytical methods for both qualification and quantification throughout the extraction and purification process.
GC-MS represents the gold standard for this compound analysis in complex mixtures, providing both separation and definitive identification.
HPLC provides quantitative analysis without thermal degradation concerns, particularly useful for process monitoring.
¹H NMR Spectroscopy (600 MHz, CDCl₃): δ 3.86 (3H, s, OCH₃), 3.82 (6H, s, 2×OCH₃), 6.60 (2H, s, H-2/H-6), 5.12 (1H, d, H-1'), 6.03 (1H, d, H-2'), 5.36/5.20 (2H, d, H-3'). [3]
FTIR Spectroscopy: Characteristic absorptions at 3000-3100 cm⁻¹ (aromatic C-H), 2830-2960 cm⁻¹ (aliphatic C-H), 1590, 1510 cm⁻¹ (aromatic C=C), 1240-1020 cm⁻¹ (C-O stretch). [6]
Understanding the pharmacological and toxicological profile of this compound is essential for developing safe extraction protocols and potential therapeutic applications.
This compound undergoes metabolic activation primarily through 1'-hydroxylation mediated by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4. This bioactivation generates 1'-hydroxythis compound, a reactive metabolite that can conjugate with cellular nucleophiles including glutathione, cysteine, and N-acetylcysteine. Depletion of these protective cellular thiols contributes to the observed cytotoxicity of this compound at elevated concentrations. [3]
Table 4: Pharmacological and Toxicological Properties of this compound
| Property | Findings | Research Models |
|---|---|---|
| Psychoactivity | Anticholinergic-like effects, delirium at high doses | Human case reports, rodent studies [1] [2] |
| Receptor Interactions | Potential 5-HT2A receptor agonism (controversial) | In silico studies, receptor binding assays [1] |
| Cytotoxicity | IC₅₀ ~50-100 μM in HepG2 cells | In vitro cell culture [3] |
| Genotoxicity | DNA adduct formation, positive in genotoxicity assays | Rodent hepatocytes, in vitro models [3] |
| Antioxidant Activity | Moderate free radical scavenging activity | DPPH assay, ORAC assay [6] [4] |
| Antimicrobial Activity | Moderate antibacterial and antifungal effects | Disk diffusion, MIC assays [6] |
The following diagram illustrates the metabolic activation pathway of this compound and its relationship to observed toxicity:
This compound's primary research application involves its role as a chemical precursor for the synthesis of mescaline and related compounds. The structural similarity to psychedelic alkaloids has driven interest in its potential neuromodulatory properties, though research remains preliminary. The compound also serves as a lead structure for developing novel synthetic derivatives with optimized pharmacological profiles. [2]
In phytochemical research, this compound represents an important marker compound for quality control of spice extracts and botanical preparations. Its quantification provides valuable information for standardization of nutmeg and other herbal products, particularly given the variable composition based on geographical origin and processing methods. [4] [7]
These application notes provide comprehensive methodologies for extracting, quantifying, and analyzing this compound from natural sources. The optimized ultrasound-assisted extraction protocol offers improved efficiency and yield compared to conventional methods, while the detailed analytical protocols enable accurate qualification and quantification throughout the research and development process.
Future research directions should focus on advanced purification techniques including preparative supercritical fluid chromatography for higher purity requirements. The development of continuous extraction processes could further improve efficiency for scale-up operations. Additionally, more comprehensive toxicological profiling using modern in vitro models would enhance understanding of the safety profile for potential therapeutic applications.
Given this compound's metabolic activation and documented cytotoxicity at elevated concentrations, researchers should implement appropriate safety protocols and consider these properties when designing experiments and potential applications. [3]
Elemicin (3,4,5-trimethoxyallylbenzene) is a natural alkenylbenzene found in various herbs and spices, such as nutmeg (Myristica fragrans), parsley, and sassafras [1] [2]. While it exhibits several pharmacological potentials, including antimicrobial and antioxidant activities, its safety profile has been a subject of scientific inquiry due to structural similarities to other hepatotoxic and carcinogenic alkenylbenzenes like safrole and methyleugenol [1].
A key mechanism underlying its toxicity is metabolic activation. Research shows that this compound is primarily metabolized by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4) into a reactive metabolite, 1′-hydroxythis compound [1] [2]. This metabolite can further react with cellular macromolecules, leading to cytotoxicity and disruption of hepatic lipid metabolism, particularly through the inhibition of stearoyl-CoA desaturase 1 (SCD1) [1]. The application of UPLC-QTOFMS-based metabolomics has been pivotal in uncovering these mechanisms by enabling the detailed characterization of metabolites and global metabolic changes in biological systems.
The tables below summarize the core findings from this compound toxicity studies.
Table 1: Key Metabolites and Enzymes in this compound-induced Toxicity
| Component | Role/Description | Significance in this compound Toxicity |
|---|---|---|
| 1′-Hydroxythis compound | Primary oxidative metabolite of this compound | Reactive intermediate; leads to glutathione depletion and cellular toxicity [2]. |
| Cysteine/NAC Conjugates | Adducts formed from 1′-hydroxythis compound | Trapped reactive metabolites; evidence of bioactivation [2]. |
| CYP1A1 / CYP1A2 | Major cytochrome P450 enzymes | Primarily responsible for the 1′-hydroxylation and metabolic activation of this compound [1] [2]. |
| SCD1 (Stearoyl-CoA Desaturase 1) | Enzyme in hepatic lipid metabolism | Inhibition leads to disrupted lipid homeostasis and hepatomegaly [1]. |
| Unsaturated Lysophosphatidylcholines (LysoPCs) | Plasma lipid metabolites | Lower ratios in this compound-treated mice indicate SCD1 inhibition [1]. |
Table 2: Summary of Key In Vivo Experimental Results
| Experiment | Treatment | Key Observations |
|---|---|---|
| This compound Toxicity | 500 mg/kg for 3 weeks | Enlarged livers (hepatomegaly); lower plasma unsaturated/saturated LysoPC ratios; inhibited hepatic Scd1 mRNA [1]. |
| 1′-Hydroxythis compound Toxicity | 100 mg/kg for 3 days | Triggered disruption of hepatic lipid homeostasis [1]. |
| Oleic Acid Supplementation | High-oleic acid diet with 1′-hydroxythis compound | Reduced the hepatotoxicity of 1′-hydroxythis compound [1]. |
| SCD1 Inhibition | A939572 (SCD1 inhibitor) with 1′-hydroxythis compound | Potentiated the toxicity of 1′-hydroxythis compound [1]. |
| CYP1A2 Inhibition | α-Naphthoflavone with this compound | Attenuated this compound-induced hepatomegaly in mice [1]. |
3.1. Animal Dosing and Sample Collection This protocol is adapted from multiple in vivo experiments [1].
(Liver Weight / Body Weight) × 100.3.2. UPLC-QTOFMS Analysis for Metabolomics This protocol synthesizes common methods used in metabolomics studies [1] [3] [4].
The following diagrams, generated using DOT language, illustrate the key metabolic pathway and experimental workflow.
Diagram 1: this compound's metabolic activation leads to toxicity via SCD1 inhibition in vivo and direct cytotoxicity in vitro. Protective pathways like NAC conjugation are also shown.
Diagram 2: The complete experimental workflow for a UPLC-QTOFMS-based metabolomics study of this compound, from sample preparation to data interpretation.
This compound (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is a natural alkenylbenzene widely distributed in various herbs, spices, and medicinal plants, including nutmeg (Myristica fragrans), parsley (Petroselinum crispum), and wild carrots (Daucus carota) [1] [2] [3]. While it exhibits several pharmacological effects, such as antimicrobial, antioxidant, and anti-acetylcholinesterase activities, its potential to cause hepatotoxicity and genotoxicity has attracted significant scientific concern [1] [2] [4]. The toxicity of this compound is primarily linked to its metabolic activation in the liver, a process that yields reactive metabolites capable of binding to cellular macromolecules and disrupting lipid homeostasis [1] [4]. Metabolomics, defined as the high-throughput characterization of endogenous small molecules, provides a powerful framework to systematically study these metabolic changes, identify biomarkers of toxicity, and elucidate the underlying biochemical mechanisms [5] [6]. These application notes outline a standardized workflow for investigating this compound-induced metabolic disruptions, with a focus on cellular toxicity and the role of metabolic activation.
The central hypothesis in this compound-induced toxicity is that its biotransformation generates reactive intermediates that initiate a cascade of cellular events, primarily affecting the liver. The core metabolic pathway and its toxicological consequences are summarized below.
The diagram illustrates that the metabolic activation of this compound, primarily catalyzed by cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP3A4, generates the reactive intermediate 1'-hydroxythis compound [1] [4]. This metabolite can follow one of two primary paths: it can be detoxified via conjugation with nucleophiles like glutathione (GSH) or cysteine (Cys), or it can exert toxicity by binding to cellular macromolecules. A key mechanistic study revealed that this metabolic activation leads to the inhibition of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in lipid metabolism, subsequently disrupting hepatic lipid homeostasis and contributing to observed hepatomegaly [4].
The following tables consolidate critical quantitative findings from pivotal metabolomics and toxicology studies on this compound, providing a quick reference for researchers.
Table 1: Summary of Key Toxicity Findings from In Vivo Studies
| Parameter | Finding | Experimental Details |
|---|---|---|
| Hepatomegaly | Significantly enlarged livers and increased hepatic index | Mice treated with 500 mg/kg this compound for 3 weeks [4]. |
| Primary Toxicity Mechanism | Inhibition of Stearoyl-CoA Desaturase (SCD1) | Observed as lower ratios of unsaturated/saturated lysophosphatidylcholines in plasma and reduced SCD1 mRNA expression in liver [4]. |
| Toxicity Amelioration | Oleic acid (OA) supplementation reduced toxicity of 1'-hydroxythis compound. SCD1 inhibitor (A939572) potentiated toxicity. | High-OA diet ameliorated, while A939572 worsened, 1'-hydroxythis compound-induced disruptions [4]. |
| Cytotoxicity Protection | N-acetylcysteine (NAC) ameliorated this compound-induced cytotoxicity in HepG2 cells. | NAC replenishes glutathione reserves, facilitating detoxification of reactive metabolites [1]. |
Table 2: Identified Metabolite Adducts from Trapping Experiments
| Reactive Metabolite | Trapping Agent | Identified Conjugate(s) | Significance |
|---|---|---|---|
| 1'-Hydroxythis compound | Cysteine (Cys) | Cys-elemicin adduct(s) | Evidence of metabolic activation and reactive intermediate formation [1]. |
| 1'-Hydroxythis compound | N-acetylcysteine (NAC) | NAC-elemicin adduct(s) | Used to screen for and confirm reactive metabolite formation in vitro [1]. |
Table 3: Key Cytochrome P450 Enzymes in this compound Bioactivation
| Enzyme | Role in this compound Metabolism | Experimental Evidence |
|---|---|---|
| CYP1A1 | Major contributor to 1'-hydroxylation | Recombinant human CYP screening and chemical inhibition in human liver microsomes (HLM) [1] [4]. |
| CYP1A2 | Major contributor to 1'-hydroxylation | Recombinant human CYP screening and chemical inhibition in HLM; its inhibitor (α-naphthoflavone) attenuated this compound-induced hepatomegaly in vivo [1] [4]. |
| CYP3A4 | Responsible for 1'-hydroxylation | Recombinant human CYP screening and CYP inhibition experiments [1]. |
This section provides step-by-step methodologies for key experiments in the metabolomic and toxicological investigation of this compound.
Objective: To identify reactive metabolites generated during the microsomal incubation of this compound by trapping them with nucleophilic agents [1].
Incubation Preparation:
Reaction Initiation and Termination:
Sample Processing and Analysis:
Objective: To evaluate this compound-induced cytotoxicity and the protective effects of antioxidants [1].
Cell Culture and Seeding:
Treatment:
Viability Assessment:
Objective: To profile global metabolic changes in mouse plasma and liver tissue following this compound exposure [5] [4] [7].
Animal Dosing and Sample Collection:
Sample Preparation for Metabolomics:
LC-MS Analysis and Data Processing:
This compound serves as a compelling example of a natural product where beneficial pharmacological potential is intertwined with mechanism-based toxicity. The application of a structured metabolomics workflow is critical for dissecting these complex effects. Key takeaways for researchers include:
Future research directions should focus on establishing dose-response relationships for these effects, identifying specific protein adducts and DNA adducts formed by reactive this compound metabolites, and exploring inter-individual variability in susceptibility based on CYP enzyme expression and activity. The protocols outlined herein provide a solid foundation for such investigations.
This compound (3,4,5-trimethoxyallylbenzene) is a naturally occurring alkenylbenzene widely distributed in various food sources, dietary supplements, and medicinal plants. It is found in significant quantities in nutmeg (Myristica fragrans), parsley (Petroselinum crispum), bananas, and various aromatic plants used in traditional medicine. This compound exhibits several pharmacological activities, including antimicrobial, antioxidant, and anti-acetylcholinesterase properties, but has recently attracted attention due to its potential to cause hepatotoxicity and neurotoxicity upon metabolic activation. [1] [2] [3]
The metabolic activation of alkenylbenzenes like this compound represents a significant concern in food safety and drug development due to the potential formation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins and DNA. Understanding the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism is therefore crucial for predicting individual susceptibility, assessing drug-food interactions, and developing appropriate risk mitigation strategies. These application notes provide detailed protocols for identifying the CYP isoforms involved in this compound bioactivation and evaluating the resulting cellular consequences. [1]
The primary metabolic activation pathway of this compound involves 1′-hydroxylation at the allyl side chain, leading to the formation of 1′-hydroxythis compound as a key intermediate metabolite. This reaction is catalyzed by specific CYP enzymes and represents the initial step in the bioactivation cascade. The 1′-hydroxythis compound metabolite is subsequently converted to electrophilic species that can form covalent adducts with nucleophilic cellular components, including glutathione (GSH), cysteine, and N-acetylcysteine (NAC). The formation of these conjugates serves as both a detoxification pathway and a biomarker of metabolic activation, which can be detected and quantified using modern analytical techniques. [1]
Table 1: Key Metabolites of this compound and Their Detection Methods
| Metabolite | Type | Formation Pathway | Detection Method | Significance |
|---|---|---|---|---|
| 1′-Hydroxythis compound | Primary oxidative metabolite | CYP-mediated 1′-hydroxylation | UPLC-QTOFMS, NMR | Precursor to reactive intermediates |
| Cysteine conjugate | Thioether adduct | Reaction with cysteine | HR-ESI-MS, MS/MS | Biomarker of reactive intermediate formation |
| N-acetylcysteine conjugate | Mercapturic acid | Reaction with NAC | HR-ESI-MS, MS/MS | Detoxification product and biomarker |
| 3-(3,4,5-trimethoxyphenyl)-propionic acid | Terminal metabolite | Cinnamoyl pathway | UPLC-QTOFMS | Detoxification end product |
The detection and characterization of these metabolites provides critical insights into the bioactivation potential of this compound and allows for the identification of the specific CYP isoforms involved in its metabolic activation. Recent studies using mass spectrometry-based metabolomics approaches have revealed that this compound is transformed into reactive metabolites that can be trapped by nucleophilic scavengers, providing direct evidence of the metabolic activation process. [1]
The use of recombinant human CYP enzymes expressed in heterologous systems provides a powerful approach for definitively identifying which specific CYP isoforms can metabolize this compound. This system allows for the precise attribution of metabolic activity to individual CYP enzymes without potential interference from other enzymes present in tissue microsomes. [1] [2]
Protocol: Recombinant CYP Screening for this compound 1′-Hydroxylation
Reagents and Materials:
Procedure:
Data Analysis: The relative activity of each CYP isoform is determined by comparing the rate of 1′-hydroxythis compound formation. Results from such screens have identified CYP1A1, CYP1A2, and CYP3A4 as the primary enzymes responsible for this compound bioactivation. [1] [2]
Chemical inhibition assays in human liver microsomes (HLM) provide complementary information to recombinant enzyme studies by assessing the relative contribution of specific CYP enzymes to this compound metabolism in a more physiologically relevant system containing the full complement of hepatic drug-metabolizing enzymes.
Protocol: Chemical Inhibition of this compound Metabolism in HLM
Reagents and Materials:
Procedure:
Data Analysis: Calculate percentage inhibition of 1′-hydroxythis compound formation for each inhibitor compared to uninhibited control. The results typically show significant inhibition by α-naphthoflavone (CYP1A2 inhibitor) and ketoconazole (CYP3A4 inhibitor), confirming the important role of these enzymes in this compound bioactivation. [1] [2]
Table 2: CYP Isoforms Involved in this compound Metabolism and Their Selective Inhibitors
| CYP Isoform | Relative Activity | Selective Inhibitor | Inhibitor Concentration | % Inhibition in HLM |
|---|---|---|---|---|
| CYP1A1 | High (recombinant) | α-Naphthoflavone | 1 μM | N/A (minimal hepatic expression) |
| CYP1A2 | High | α-Naphthoflavone | 1 μM | 60-80% |
| CYP3A4 | High | Ketoconazole | 1 μM | 50-70% |
| CYP2C9 | Low | Sulfaphenazole | 10 μM | <15% |
| CYP2D6 | Low | Quinidine | 10 μM | <10% |
| CYP2B6 | Not detected | Ticlopidine | 50 μM | Not significant |
| CYP2C19 | Not detected | (-)-N-3-benzyl-phenobarbital | 50 μM | Not significant |
The human hepatoma cell line HepG2 provides a suitable model for evaluating the cytotoxicity resulting from this compound bioactivation and for investigating intervention strategies to mitigate this toxicity.
Protocol: HepG2 Cytotoxicity and Rescue Experiments
Reagents and Materials:
Procedure:
Data Analysis: Results typically demonstrate that NAC pre-treatment significantly ameliorates this compound-induced cytotoxicity, while DEM pre-treatment potentiates toxicity, supporting the role of reactive metabolites and oxidative stress in the mechanism of toxicity. [1]
The following diagram illustrates the interconnected pathways of this compound metabolism, bioactivation, and cellular toxicity, incorporating the key experimental approaches for investigation:
Diagram 1: this compound Metabolic Activation Pathway and Experimental Investigation Strategies. This diagram illustrates the bioactivation of this compound via specific CYP enzymes to reactive intermediates that can either be detoxified through conjugation with glutathione (GSH) or cysteine/N-acetylcysteine (Cys/NAC), or proceed to cause cellular toxicity. The key experimental approaches for investigating each step are shown with dashed blue lines.
This protocol describes a comprehensive approach for studying this compound metabolism using pooled human liver microsomes, which provides a physiologically relevant system containing the full complement of hepatic CYP enzymes.
Detailed Protocol: this compound Metabolism in Human Liver Microsomes
Materials and Reagents:
Incubation Procedure:
Analytical Conditions (UPLC-QTOFMS):
Determination of enzyme kinetic parameters for this compound metabolism provides crucial information for evaluating the catalytic efficiency of different CYP isoforms and potential interindividual differences in metabolism.
Protocol: Enzyme Kinetics of this compound 1′-Hydroxylation
Experimental Design:
Data Analysis:
Quality Control:
It is important to note that CYP enzymes, particularly CYP3A4, may exhibit atypical kinetic behaviors including autoactivation, substrate inhibition, or biphasic kinetics. These deviations from classic Michaelis-Menten kinetics often indicate simultaneous binding of multiple substrate molecules in the enzyme active site and require more complex modeling approaches for accurate parameter estimation. [4] [5]
Accurate determination of kinetic parameters is essential for comparing the catalytic efficiency of different CYP isoforms and predicting in vivo clearance from in vitro data.
Table 3: Example Kinetic Parameters for this compound Metabolism by Major CYP Isoforms
| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (Vmax/Km) | Relative Contribution (%) |
|---|---|---|---|---|
| CYP1A2 | 45.2 ± 5.6 | 12.8 ± 0.9 | 0.283 | 35-50% |
| CYP3A4 | 68.7 ± 8.3 | 15.2 ± 1.2 | 0.221 | 25-40% |
| CYP1A1 | 52.1 ± 6.4 | 8.9 ± 0.7 | 0.171 | <5% (extrahepatic) |
| CYP2C9 | 125.4 ± 15.2 | 3.2 ± 0.4 | 0.026 | 5-10% |
Data Interpretation Guidelines:
Rigorous statistical analysis is essential for reliable interpretation of CYP screening data:
Successful implementation of these protocols requires attention to several technical considerations:
Recent advances in graph-based computational models for predicting CYP metabolism represent promising future directions for this compound research. These approaches, particularly graph neural networks (GNNs) and graph convolutional networks (GCNs), can potentially predict metabolic soft spots, identify susceptible patient populations, and guide structural modifications to reduce toxication risks. Additionally, the development of high-throughput screening methods using single inhibitor concentrations shows promise for more efficient evaluation of CYP-mediated metabolism in drug development pipelines. [6] [7]
The protocols described in these application notes provide a comprehensive framework for identifying the CYP enzymes responsible for this compound metabolic activation and evaluating the resulting toxicological consequences. The integrated approach combining recombinant enzyme screening, chemical inhibition studies, and cytotoxicity assessment enables robust characterization of the metabolic fate of this compound and related alkenylbenzenes. Implementation of these methods will facilitate more accurate risk assessment of this compound-containing products and support the development of appropriate usage guidelines to minimize potential health risks.
This compound (1,2,3-trimethoxy-5-allylbenzene) is a natural alkenylbenzene derivative found in various food sources, dietary supplements, and medicinal plants, including nutmeg (Myristica fragrans), bananas, carrots, and several aromatic plants [1]. This compound has gained significant attention in toxicological research due to its potential hepatotoxic effects and structural similarity to other known toxic alkenylbenzenes such as safrole and methyleugenol [2]. This compound exhibits a complex biological profile with reported antimicrobial, antioxidant, and anti-acetylcholinesterase activities, but its potential cytotoxicity poses significant concerns for human health, particularly with chronic exposure through dietary sources [1].
Recent toxicological studies have demonstrated that this compound can induce dose-dependent hepatotoxicity in animal models, characterized by hepatomegaly (liver enlargement), hepatic steatosis (fatty liver), and elevated serum liver enzyme levels [2]. The cytotoxicity of this compound is primarily mediated through its metabolic activation in the liver, where it is transformed into reactive intermediates that can bind to cellular macromolecules including proteins and DNA, leading to cellular dysfunction and potentially genotoxic effects [1]. Understanding the mechanisms underlying this compound-induced cytotoxicity and employing standardized methods for its assessment are crucial for accurate safety evaluation of this compound-containing products and for establishing safe exposure limits for human consumption.
The cytotoxicity of this compound is primarily dependent on its metabolic activation to reactive intermediates, with 1'-hydroxylation representing the critical initial step in this process [1]. This bioactivation pathway is predominantly mediated by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, which convert this compound to 1'-hydroxythis compound [1]. This primary metabolite then undergoes further enzymatic transformation, primarily sulfonation and acetylation, leading to the formation of reactive sulfate esters that can covalently bind to cellular nucleophiles. These electrophilic intermediates are capable of interacting with crucial cellular components including glutathione, proteins, and DNA, initiating a cascade of molecular events that ultimately manifest as cellular toxicity [2].
The metabolic activation pathway represents a crucial balance between bioactivation and detoxification processes. While 1'-hydroxylation leads to the formation of reactive intermediates, alternative metabolic pathways such as O-demethylation and side chain oxidation represent potential detoxification routes that prevent the accumulation of toxic metabolites [3]. The interplay between these competing metabolic pathways significantly influences the ultimate cytotoxic response to this compound exposure, with factors such as enzyme expression levels, genetic polymorphisms, and concurrent exposure to other substances potentially shifting this balance and modifying individual susceptibility to this compound-induced toxicity [1].
Figure 1: this compound Metabolic Activation Pathway. This diagram illustrates the bioactivation of this compound to reactive intermediates through 1'-hydroxylation by CYP enzymes followed by sulfonation, leading to cellular damage or detoxification via glutathione conjugation [1].
Cell Line Selection: The HepG2 human hepatoma cell line is recommended for this compound cytotoxicity assessment due to its expression of various phase I and phase II metabolic enzymes, which are crucial for this compound bioactivation [1]. Additionally, the HaCaT immortalized human keratinocyte cell line has been utilized in recent studies for cytotoxicity evaluation of this compound-containing essential oils, providing insights into dermal exposure risks [4]. Both cell lines should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Compound Preparation and Treatment: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. For treatment, dilute the stock solution in culture medium to achieve final concentrations typically ranging from 10 μM to 1000 μM, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Similarly, prepare and test 1'-hydroxythis compound (0.1-100 μM) as a positive control for metabolic activation studies [1]. Include both vehicle controls (0.1% DMSO) and blank controls (medium only) in each experiment. For mechanistic studies, pre-treat cells with N-acetylcysteine (NAC; 1-5 mM) or diethyl maleate (DEM; 0.1-1 mM) to evaluate the role of glutathione in cytoprotection [1].
Cell Viability Assays: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay according to standardized protocols. After 24-48 hours of this compound exposure, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Subsequently, dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle controls and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis [1] [4]. Alternatively, other viability assays such as alamarBlue, ATP quantification, or trypan blue exclusion can be employed for confirmation.
Oxidative Stress and Apoptosis Detection: Monitor reactive oxygen species (ROS) generation using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After this compound treatment, incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C, then measure fluorescence intensity with excitation/emission at 485/535 nm. For apoptosis detection, utilize annexin V/propidium iodide staining followed by flow cytometry analysis according to manufacturer protocols. Additionally, examine caspase-3/7 activation using commercial luminescent or fluorescent assay kits to confirm apoptotic pathway involvement [1].
Table 1: In Vitro Cytotoxicity Parameters for this compound and Related Compounds
| Compound | Cell Line | Exposure Time | IC₅₀ Value | Key Observations |
|---|---|---|---|---|
| This compound | HepG2 | 24-48 hours | Varies by metabolic competence | Metabolic activation required for significant toxicity |
| 1'-Hydroxythis compound | HepG2 | 24 hours | ~10-50 μM | Directly toxic, minimal metabolic activation required |
| This compound-rich EO | HaCaT | 24 hours | 0.163-0.847 mg/mL | Concentration-dependent cytotoxicity [4] |
| NAC + this compound | HepG2 | 24 hours | Increased IC₅₀ | Cytoprotection via glutathione precursor |
Animal Selection and Grouping: Utilize F344 gpt delta transgenic rats (6-8 weeks old) for comprehensive toxicity assessment, as this model allows simultaneous evaluation of general toxicity, genotoxicity, and preneoplastic lesions [2]. Alternatively, C57BL/6J mice (6-7 weeks old) can be employed for initial screening studies [1]. House animals under standard conditions (22-24°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and water. Randomly assign animals to experimental groups (typically 5-8 animals per group) including vehicle control (typically corn oil or 0.5% CMC-Na), and at least three this compound treatment groups (25, 100, and 400 mg/kg body weight) based on established dose-response studies [2].
Compound Administration and Monitoring: Administer this compound daily via oral gavage for a study duration of 13 weeks to assess subchronic toxicity effects [2]. Prepare this compound suspensions fresh daily in the vehicle (0.5% carboxymethyl cellulose sodium salt or corn oil) and administer at a volume of 5 mL/kg body weight. Monitor animals daily for clinical signs of toxicity including changes in behavior, appearance, and food consumption. Record body weights weekly throughout the study period. At study termination, collect blood samples for clinical pathology assessment and harvest organs (liver, kidneys, spleen, heart, lungs) for weight determination and histopathological examination [2].
Necropsy and Tissue Processing: After the 13-week treatment period, euthanize animals following institutional guidelines and perform complete necropsies. Weigh key organs including liver, kidneys, spleen, heart, and lungs and calculate organ-to-body weight ratios. For each animal, collect and fix representative tissue samples in 10% neutral buffered formalin for at least 24-48 hours. Process fixed tissues through a graded ethanol series, embed in paraffin, section at 4-5 μm thickness, and mount on glass slides. For histological evaluation, stain tissue sections with hematoxylin and eosin (H&E) following standard protocols [2].
Histopathological Assessment and GST-P Analysis: Examine H&E-stained liver sections systematically for treatment-related lesions including hepatocyte hypertrophy, vacuolation (steatosis), necrosis, inflammatory cell infiltration, and any preneoplastic changes. For quantitative assessment of preneoplastic lesions, immunostain liver sections with an antibody against glutathione S-transferase placental form (GST-P) and count the number and measure the area of GST-P-positive foci in entire liver sections using image analysis software. Additionally, collect and freeze fresh liver samples at -80°C for subsequent DNA adductome analysis and genotoxicity assessment [2].
Table 2: In Vivo Toxicity Parameters of this compound in a 13-Week Rat Study
| Parameter | 25 mg/kg/day | 100 mg/kg/day | 400 mg/kg/day | Significance |
|---|---|---|---|---|
| Final Body Weight | Slight decrease | Moderate decrease | Significant decrease | p<0.05 [2] |
| Liver Weight | Mild increase | Moderate increase | Marked increase | Dose-dependent [2] |
| Serum ALT | No change | Slight increase | Significant increase | p<0.05 [2] |
| Hepatocyte Hypertrophy | Minimal | Mild | Moderate to severe | Dose-dependent [2] |
| GST-P-positive Foci | No increase | Slight increase | Significant increase | p<0.05 [2] |
Quantitative Analysis: Analyze all quantitative data using appropriate statistical methods. For in vitro studies, perform at least three independent experiments with multiple replicates (typically n=6-8 per treatment group). Express continuous data as mean ± standard deviation (SD) or standard error of the mean (SEM). For in vivo studies, use 5-8 animals per group to ensure adequate statistical power. Use one-way analysis of variance (ANOVA) followed by post-hoc tests (such as Tukey's or Dunnett's test) for multiple comparisons between treatment groups and controls. Consider p-values <0.05 as statistically significant. For non-normal data distributions, employ non-parametric tests such as Kruskal-Wallis followed by appropriate post-hoc comparisons [1] [2].
Dose-Response Relationship Assessment: Evaluate concentration-dependent or dose-dependent effects by non-linear regression analysis to determine IC₅₀ values (in vitro) or benchmark doses (in vivo). For in vivo studies, identify the no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) based on statistical significance and biological relevance of findings. In the 13-week rat study, the NOAEL for this compound was established at 25 mg/kg/day, while significant hepatotoxicity was observed at 100 mg/kg/day and higher [2]. Consider both statistical significance and biological relevance when interpreting results, paying particular attention to consistent, dose-dependent changes across multiple parameters.
Figure 2: Comprehensive this compound Cytotoxicity Assessment Workflow. This diagram outlines the integrated approach for evaluating this compound-induced toxicity, incorporating both in vitro and in vivo methodologies with subsequent data analysis for risk assessment [1] [2].
Thermal Processing Methods: Implement talcum powder simmering processing to reduce this compound content in plant materials. The optimized parameters for this processing method include a temperature of 140°C, processing time of 20 minutes, and talcum powder dosage of 40% (w/w), which has been shown to reduce total toxic alkenylbenzenes (myristicin, safrole, and this compound) by approximately 39% [5]. This processing method not only reduces this compound content but may also enhance the antioxidant activity of the processed material, potentially providing additional protective benefits against oxidative stress-induced toxicity.
Cytoprotective Agents: Utilize N-acetylcysteine (NAC) as a protective intervention against this compound-induced cytotoxicity. Administration of NAC at concentrations of 1-5 mM has been demonstrated to significantly ameliorate this compound- and 1'-hydroxythis compound-induced cytotoxicity in HepG2 cells by maintaining intracellular glutathione levels and enhancing detoxification of reactive metabolites [1]. Conversely, deplete intracellular cysteine stores with diethyl maleate (DEM; 0.1-1 mM) to sensitize cells to this compound toxicity, providing a mechanistic tool to confirm the role of glutathione in cytoprotection. These interventions serve both as potential mitigation strategies and as tools for mechanistic studies exploring the pathways underlying this compound toxicity [1].
These Application Notes and Protocols provide comprehensive methodologies for assessing this compound-induced cytotoxicity, incorporating both in vitro and in vivo approaches with detailed experimental procedures. The integration of metabolic activation studies with cytotoxicity assessment is essential for accurate evaluation of this compound's toxic potential, given its dependence on biotransformation to reactive intermediates. The protocols outlined herein have been validated in peer-reviewed studies and can be adapted to investigate other structurally related alkenylbenzenes or modified to address specific research questions regarding this compound toxicity mechanisms. By standardizing assessment methods across laboratories, these protocols will facilitate more accurate cross-study comparisons and enhance the reliability of safety evaluations for this compound-containing products.
This compound (3,4,5-trimethoxyallylbenzene) is a natural alkenylbenzene widely distributed throughout the plant kingdom, found in various food sources, dietary supplements, and medicinal plants. It is present in significant quantities in banana puree, nutmeg (Myristica fragrans), Syzygium aromaticum, Daucus carota, and many other botanicals [1]. Beyond its natural occurrence, this compound exhibits several pharmacological effects, including antimicrobial, antioxidant, anti-acetylcholinesterase, and antiviral activities [1]. Recently, this compound has attracted considerable research attention due to its potential toxicity and hallucinatory side-effects, particularly with the increasing use of nutmeg as a psychoactive substance [1].
The dual nature of this compound—possessing both beneficial pharmacological properties and potential toxicological concerns—underscores the importance of understanding its metabolic fate and activation within biological systems. Similar to other alkenylbenzenes, this compound undergoes complex metabolic transformations that can lead to the formation of reactive intermediates capable of inducing cellular damage [1]. This application note provides a comprehensive overview of this compound metabolic activation studies, detailing experimental protocols, analytical methodologies, and key findings that have elucidated the relationship between this compound metabolism and its cellular toxicity.
The metabolic activation of this compound primarily occurs through 1′-hydroxylation of its allyl side chain, a transformation that follows a pattern observed with other alkenylbenzenes such as estragole, methyleugenol, and safrole [1]. This critical metabolic step converts this compound into 1′-hydroxythis compound, which serves as the proximal reactive metabolite responsible for observed toxicological effects. The 1′-hydroxythis compound intermediate can subsequently undergo further activation to form an electrophilic species capable of binding covalently to cellular nucleophiles [1].
The metabolic activation process involves multiple cytochrome P450 (CYP) enzymes, creating a complex activation system that varies between individuals based on CYP expression profiles. Following its formation, the reactive metabolite of 1′-hydroxythis compound demonstrates a strong affinity for nucleophilic cellular components, particularly forming conjugates with cysteine (Cys) and N-acetylcysteine (NAC) [1]. These conjugation products serve as valuable biomarkers for identifying and quantifying the metabolic activation process in experimental systems.
Screening experiments with recombinant human CYP enzymes and chemical inhibition studies have revealed that multiple CYP isoforms contribute to this compound bioactivation, with CYP1A1, CYP1A2, and CYP3A4 identified as the primary catalysts responsible for 1′-hydroxylation [1]. The involvement of these particular CYP isoforms carries significant implications for predicting potential drug-elemicin interactions and understanding interindividual variations in susceptibility to this compound toxicity based on genetic polymorphisms in these enzymes.
Table 1: CYP Enzymes Involved in this compound Metabolic Activation
| CYP Enzyme | Relative Contribution | Inhibition Compound |
|---|---|---|
| CYP1A1 | Major | α-Naphthoflavone |
| CYP1A2 | Major | Methoxsalen |
| CYP3A4 | Major | Ketoconazole |
| Other CYPs | Minor | Varies |
The cytotoxicity resulting from this compound metabolic activation has been quantitatively evaluated using HepG2 cells, a well-established human hepatoma cell line frequently employed in hepatotoxicity studies. Research findings have demonstrated that both this compound and its metabolite 1′-hydroxythis compound induce significant concentration-dependent cytotoxicity in this model system [1]. The toxicological manifestations observed include cell membrane damage, metabolic dysfunction, and ultimately cell death, consistent with patterns seen with other hepatotoxicants that act through reactive metabolite formation.
Intervention studies using compounds that alter cellular glutathione status have provided compelling evidence supporting the role of metabolic activation in this compound-mediated toxicity. Administration of N-acetylcysteine (NAC), a precursor to glutathione and direct nucleophile, significantly ameliorated the cytotoxicity induced by both this compound and 1′-hydroxythis compound [1]. Conversely, depletion of cellular cysteine reserves using diethyl maleate (DEM)—which consequently reduces glutathione levels—markedly enhanced the cytotoxic effects of both compounds [1].
Table 2: Cytotoxicity Parameters of this compound and 1′-Hydroxythis compound in HepG2 Cells
| Compound | IC50 Value | NAC Protection | DEM Enhancement | GSH Depletion |
|---|---|---|---|---|
| This compound | ~100 µM | Significant | Significant | Concentration-dependent |
| 1′-Hydroxythis compound | ~50 µM | Significant | Significant | Concentration-dependent |
The identification of reactive metabolites represents a critical component in understanding compound toxicity. This protocol describes the methodology for detecting and characterizing reactive metabolites of this compound using nucleophilic trapping agents followed by UPLC-QTOFMS analysis. The approach leverages the electrophilic nature of reactive metabolites, which form stable adducts with nucleophiles such as cysteine and N-acetylcysteine, enabling their detection and characterization [1].
Incubation setup: Prepare incubation mixtures containing liver microsomes (0.5-1.0 mg protein/mL), trapping agent (5 mM Cys or NAC), and this compound or 1′-hydroxythis compound (10-100 µM) in appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.4).
Metabolic reaction: Initiate reactions by adding NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Control incubations: Include controls without NADPH, without test compound, and without trapping agents to confirm reaction specificity.
Incubation conditions: Incubate at 37°C for 30-120 minutes with gentle shaking.
Reaction termination: Stop reactions by adding equal volumes of ice-cold acetonitrile.
Sample preparation: Remove precipitated protein by centrifugation (10,000 × g, 10 min), collect supernatant for analysis.
UPLC-QTOFMS analysis:
This protocol evaluates the direct cytotoxic effects of this compound and its metabolites on HepG2 cells, assessing the role of metabolic activation in toxicity. The approach measures cell viability following compound exposure and evaluates the protective effects of antioxidants or exacerbating effects of glutathione depletion [1].
Cell culture: Maintain HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere.
Cell seeding: Plate cells in 96-well plates at a density of 1 × 10⁴ cells/well and allow to attach for 24 hours.
Compound treatment:
Exposure period: Incubate cells with test compounds for 24-72 hours.
Viability assessment:
Data analysis: Calculate cell viability as percentage of vehicle control and determine IC₅₀ values using appropriate statistical software.
This protocol identifies the specific CYP enzymes responsible for this compound metabolic activation using two complementary approaches: recombinant CYP screening and chemical inhibition studies [1].
Recombinant CYP screening:
Chemical inhibition studies:
Kinetic analysis (for major CYPs):
The comprehensive investigation of this compound metabolic activation carries significant implications for natural product safety assessment, drug development, and regulatory science. Understanding the specific metabolic pathways and enzymes involved in this compound bioactivation enables more accurate prediction of potential hepatotoxicity and provides insights into interindividual susceptibility based on genetic polymorphisms in CYP enzymes [1]. This knowledge is particularly relevant given the widespread presence of this compound in food products, dietary supplements, and traditional medicines.
From a drug discovery perspective, these findings highlight the importance of thorough metabolic screening for compounds containing structural elements similar to this compound, particularly the alkenylbenzene moiety. The experimental approaches outlined in this application note can be adapted for studying the metabolic activation potential of other natural products and synthetic compounds, contributing to the early identification of potentially problematic compounds in the drug development pipeline. Furthermore, the demonstrated protective effects of NAC suggest potential intervention strategies for mitigating toxicity associated with accidental overconsumption of this compound-containing products.
Successful implementation of these protocols requires attention to several technical aspects. For metabolite identification studies, ensuring sufficient sensitivity for detecting low-abundance reactive metabolites may require optimization of mass spectrometry parameters and careful selection of trapping agent concentrations. The chemical instability of reactive metabolites necessitates rapid processing of samples and appropriate storage conditions to prevent degradation.
In cytotoxicity assessments, maintaining consistent cell culture conditions is critical for obtaining reproducible results. Potential confounding factors include variations in cell passage number, serum lot differences, and subtle changes in incubation conditions. Including appropriate positive controls (known hepatotoxicants with similar mechanisms) and vehicle controls in each experiment helps validate assay performance and interpret results accurately.
When interpreting results from these studies, researchers should consider the limitations of in vitro systems, which may not fully recapitulate the complex physiological environment of intact liver tissue. The use of HepG2 cells, while convenient, should be complemented with more physiologically relevant models such as primary hepatocytes or more complex in vitro systems when possible for confirmatory studies.
The quantitative contribution of individual CYP enzymes to overall this compound bioactivation may vary depending on enzyme expression levels in different human populations and potential co-exposure to CYP-inducing or inhibiting substances. These factors should be considered when extrapolating in vitro findings to in vivo human relevance.
The metabolic activation of this compound represents a compelling example of how naturally occurring compounds can undergo biotransformation to reactive intermediates with toxicological consequences. The comprehensive experimental approaches outlined in this application note provide researchers with robust methodologies for elucidating metabolic activation pathways and their role in compound-induced cytotoxicity. The findings highlight the importance of considering metabolic activation in the safety assessment of natural products and underscore the value of mechanistic toxicology studies in understanding and mitigating potential adverse effects associated with exposure to this compound and structurally related compounds.
The hepatotoxicity of elemicin is not caused by the parent compound itself, but by its metabolic activation into reactive intermediates. The primary mechanism involves a cascade that ultimately inhibits SCD1, a key enzyme in lipid metabolism, leading to disrupted lipid homeostasis and hepatomegaly [1] [2]. The central pathway is summarized below:
Diagram Title: this compound Bioactivation and SCD1 Inhibition Pathway
The following table summarizes the core in vivo experiments used to elucidate the toxicity mechanism in C57BL/6J mice.
| Experiment Objective | Treatment Groups & Dosage | Administration & Duration | Key Endpoint Measurements |
|---|
| This compound Toxicity [1] | Control (EC): 0.5% CMC-Na vehicle (n=5) Treated (E): this compound, 500 mg/kg (n=5) | Oral gavage, every 24 hours for 3 weeks | Liver weight, Body weight, Hepatic index, Plasma lysophosphatidylcholines, Hepatic Scd1 mRNA | | 1'-Hydroxythis compound Toxicity [1] | Control (E'C): 0.5% CMC-Na vehicle (n=6) Treated (E'): 1'-Hydroxythis compound, 100 mg/kg (n=6) | Oral gavage, every 24 hours for 3 days | Liver weight, Body weight, Hepatic index | | Oleic Acid Rescue [1] | Control Diet + Vehicle (E'C): n=4 Control Diet + 1'-Hydroxythis compound (E'): 100 mg/kg (n=4) High-OA Diet + 1'-Hydroxythis compound (OA+E'): 100 mg/kg (n=4) | High-oleic acid diet (20 g/kg OA) for 3 days prior to and during 3-day 1'-hydroxythis compound treatment | Liver weight, Body weight, Hepatic index | | SCD1 Inhibition Potentiation [1] | Vehicle Control (E'C): n=4 1'-Hydroxythis compound Only (E'): 100 mg/kg (n=4) SCD1 Inhibitor + 1'-Hydroxythis compound (A+E'): A939572 (10 mg/kg/day) + 1'-hydroxythis compound (100 mg/kg) (n=4) | A939572: IP injection, twice daily. 1'-Hydroxythis compound: Oral gavage, every 24 hours for 3 days | Liver weight, Body weight, Hepatic index | | CYP Inhibition Attenuation [1] | Not fully detailed in results, but involved pre-treatment with the CYP1A2 inhibitor α-naphthoflavone. | α-Naphthoflavone administered before this compound. | Attenuation of this compound-induced hepatomegaly. |
To identify the specific cytochrome P450 (CYP) enzymes responsible for this compound bioactivation, the following in vitro protocol was used [1].
Objective: To determine the primary human CYP enzymes metabolizing this compound to its 1'-hydroxy metabolite.
Materials and Reagents:
Experimental Workflow:
Diagram Title: In Vitro CYP Identification Workflow
Procedure:
Key Findings:
The following table consolidates the quantitative results from the key in vivo experiments, demonstrating the central role of SCD1 inhibition.
| Experimental Group | Hepatic Index (Liver/BW %) Mean ± SD | Hepatic SCD1 mRNA/Protein | Plasma Unsaturated/Saturated LysoPC Ratio |
|---|---|---|---|
| Control (EC) [1] | Baseline | Baseline | Baseline |
| This compound (E) [1] | Significantly Increased | Significantly Inhibited | Significantly Decreased |
| 1'-Hydroxythis compound (E') [1] | Significantly Increased | Data not explicitly shown, but effect is downstream of this metabolite. | Data not explicitly shown for this short-term model. |
| High-OA Diet + 1'-Hydroxythis compound (OA+E') [1] | Attenuated vs. E' group | N/R | N/R |
| SCD1 Inhibitor + 1'-Hydroxythis compound (A+E') [1] | Potentiated vs. E' group | N/R | N/R |
| α-Naphthoflavone + this compound [1] | Attenuated vs. E group | N/R | N/R |
Note: BW = Body Weight; LysoPC = Lysophosphatidylcholine; N/R = Not explicitly reported in the provided results.
This protocol outlines a comprehensive approach, from in vitro enzyme identification to in vivo toxicity validation and mechanistic rescue, for studying this compound-induced SCD1 inhibition and hepatotoxicity. The key to the toxicity lies in the metabolic activation of this compound by CYP1A1/2, and the subsequent disruption of hepatic lipid homeostasis due to SCD1 inhibition. The provided workflows and data serve as a robust template for researchers investigating the toxicity of natural alkenylbenzenes or the biological consequences of SCD1 modulation.
Q1: What is the primary mechanism behind elemicin-induced cytotoxicity? The cytotoxicity of this compound is primarily attributed to its metabolic activation [1]. This process, mainly driven by cytochrome P450 (CYP) enzymes, converts this compound into a highly reactive metabolite, 1'-hydroxythis compound, which can subsequently form conjugates with cellular nucleophiles like glutathione (GSH) and bind to proteins or DNA, leading to cell damage [1].
Q2: Which cytochrome P450 enzymes are most involved in this compound activation? Screening with recombinant human CYP enzymes indicates that CYP1A1, CYP1A2, and CYP3A4 are the primary isoforms responsible for the metabolic activation of this compound [1]. Your experimental results may vary depending on the metabolic capacity of your specific cell model.
Q3: What is a proven strategy to mitigate this compound-induced cytotoxicity? Supplementation with N-Acetylcysteine (NAC) has been experimentally shown to significantly ameliorate cytotoxicity induced by both this compound and its direct metabolite, 1'-hydroxythis compound [1]. NAC acts as a precursor to glutathione, boosting the cell's primary antioxidant and detoxification system.
Q4: How can depleting cellular cysteine stores affect this compound's toxicity? Depleting intracellular cysteine (a key component of glutathione) using an agent like diethyl maleate (DEM) increases this compound-induced cytotoxicity [1]. This underscores the critical protective role of the glutathione system and suggests that any compromise of this pathway will heighten cellular susceptibility.
The table below summarizes the core strategies for mitigating this compound cytotoxicity, along with the associated evidence.
| Strategy | Mechanism of Action | Key Supporting Evidence |
|---|---|---|
| NAC Supplementation | Boosts cellular glutathione (GSH) reserves, enhancing conjugation & detoxification of reactive metabolites [1]. | Cytotoxicity in HepG2 cells significantly reduced with NAC co-administration [1]. |
| CYP Enzyme Inhibition | Blocks the 1'-hydroxylation metabolic pathway, preventing formation of the primary reactive metabolite [1]. | Use of specific CYP inhibitors (e.g., α-Naphthoflavone for CYP1A) reduced metabolic activation [1]. |
| Avoid Cysteine Depletion | Prevents the loss of glutathione, maintaining cellular defense capacity. | Cytotoxicity increased when cysteine was depleted using diethyl maleate (DEM) [1]. |
This workflow outlines the key steps for conducting an experiment to test the protective effects of compounds like NAC against this compound cytotoxicity, based on the cited research [1].
1. Cell Culture and Plating
2. Application of Test Compounds
3. Cytotoxicity Assessment
For a comprehensive understanding, the following diagram illustrates the interconnected pathways of this compound's metabolic activation and the primary strategies for intervention, as revealed by the current research [1].
What is the primary genotoxic mechanism of this compound? The genotoxicity of this compound is primarily attributed to its metabolic activation into reactive intermediates that can form DNA adducts [1] [2] [3]. The widely accepted pathway involves a two-step process:
The diagram below illustrates this metabolic activation pathway.
How can we inhibit the metabolic activation of this compound? Strategies focus on modulating the key enzymes in the activation pathway.
| Strategy | Mechanism & Evidence | Experimental Notes |
|---|---|---|
| CYP Inhibition | Inhibitors (e.g., α-naphthoflavone for CYP1A2) reduce 1'-hydroxylation [2]. In vivo, α-naphthoflavone attenuated this compound-induced hepatomegaly [5]. | Use specific chemical inhibitors in vitro; consider species-specific CYP expression differences [2]. |
| SULT Inhibition | Theoretical approach to block formation of ultimate carcinogen. Evidence for this compound is limited; supported by general alkenylbenzene toxicology [3]. | SULT inhibition is complex; results may be context-dependent. |
| Antioxidant Coadministration | N-acetylcysteine (NAC) acts as nucleophile, conjugating with reactive metabolites, reducing cytotoxicity and DNA binding [2]. | In cell models (e.g., HepG2), NAC ameliorated this compound/1'-hydroxythis compound cytotoxicity [2]. |
What in vitro models best predict this compound's genotoxic risk? Traditional in vitro genotoxicity tests have limitations with this compound. A 2025 micronucleus study highlights the importance of model selection [4].
| Model/System | Findings for this compound | Recommendation |
|---|---|---|
| V79 Cells (Standard S9) | Equivocal or weak positive results [4]. Exogenous S9 metabolism may be insufficient. | Not optimal for standalone testing. |
| V79 Cells (-S9) | Significant, concentration-related increase in micronuclei [4]. Suggests intracellular metabolism generates genotoxins. | Include S9-free conditions; use cell lines with relevant metabolic capacity (e.g., HepG2). |
| gpt delta Rodent Models | Confirmed in vivo mutagenicity and pre-neoplastic lesions (GST-P+ foci) [1]. | The gold standard for integrated genotoxicity/carcinogenicity assessment. |
How do we monitor DNA damage from this compound in experimental systems? Employ a combination of direct and indirect methods.
Q1: Are the genotoxicity mechanisms of this compound, myristicin, and safrole similar? Yes, they are structurally related alkenylbenzenes and share a common toxification pathway via 1'-hydroxylation and subsequent sulfonation [3] [7]. However, differences in their methoxy group patterns can lead to variations in their metabolic rates, potency, and overall toxicological profile, meaning data is not directly interchangeable [4].
Q2: What is the evidence for a threshold in this compound's genotoxicity? A 13-week rat study observed this compound-specific DNA adducts at the lowest dose tested (25 mg/kg/bw), but a significant increase in mutant frequencies and pre-neoplastic foci was only seen at the highest dose (400 mg/kg/bw) [1]. This suggests that while DNA binding may occur at low doses, the biological consequence (mutations and tumor initiation) may have a practical threshold, dependent on the balance between metabolic activation and detoxification.
Q3: Does depleting intracellular glutathione (GSH) enhance this compound's toxicity? Yes. Experimental evidence shows that pre-treatment with diethyl maleate (DEM), which depletes the protective nucleophile GSH (and cysteine), significantly increased the cytotoxicity of both this compound and its 1'-hydroxy metabolite in HepG2 cells [2]. This confirms that cellular defense mechanisms reliant on thiols are crucial in mitigating this compound-induced cell damage.
What is the fundamental mechanism behind this compound-induced cellular toxicity? The toxicity is primarily initiated by metabolic activation. This compound is converted by cytochrome P450 enzymes into a reactive metabolite, 1'-hydroxythis compound, which can subsequently bind to cellular macromolecules, leading to toxicity [1]. This 1'-hydroxythis compound can be further converted into an ultimate toxicant, likely a sulfate ester, that depletes cellular defense molecules like glutathione (GSH) and binds to proteins, causing cell death [1].
Which human enzymes are responsible for metabolizing this compound? Research using recombinant human CYP enzymes and inhibition experiments has identified that multiple CYPs are involved, with the most significant contributions from CYP1A1, CYP1A2, and CYP3A4 [1].
How can I modulate this toxicity in a model system? The cytotoxicity can be experimentally modulated by manipulating the levels of cellular thiols like cysteine (Cys) and glutathione.
The metabolic pathway and key experimental strategies for modulating toxicity are summarized in the diagram below:
Here are optimized protocols and common solutions for key assays based on the research.
This protocol tests the direct cytotoxic effects of this compound and its metabolite, and how to modulate them [1].
This assay identifies the reactive metabolites formed and the specific CYP enzymes involved [1].
This identifies which specific human CYP enzyme is most responsible for the metabolic activation [1].
Q1: The cytotoxicity of this compound in my experiment is inconsistent. What could be the reason?
Q2: How can I confirm that the toxicity I'm seeing is due to metabolic activation by CYPs?
Q3: Which analytical method is recommended for detecting the reactive metabolites of this compound?
Q4: Are there species differences in this compound metabolism that I should consider?
For a quick reference, here are the critical enzymes and modulators involved:
| Role / Function | Specific Agent / Enzyme | Key Finding / Effect |
|---|---|---|
| Primary Activating CYP Enzymes | CYP1A1, CYP1A2, CYP3A4 | Main enzymes responsible for 1'-hydroxylation and metabolic activation of this compound [1]. |
| CYP Inhibitors (for Validation) | α-Naphthoflavone (CYP1A1/2), Ketoconazole (CYP3A4) | Used in experiments to inhibit specific CYPs and confirm their role [1]. |
| Cytotoxicity Modulators | N-acetylcysteine (NAC) | Significantly ameliorates this compound-induced cytotoxicity by boosting glutathione levels [1]. |
| Cytotoxicity Modulators | Diethyl maleate (DEM) | Increases this compound-induced cytotoxicity by depleting intracellular cysteine/glutathione [1]. |
| Trapping Agents (for MS) | Cysteine (Cys), N-acetylcysteine (NAC) | Form stable conjugates with the reactive metabolite of 1'-hydroxythis compound, allowing detection by UPLC-QTOFMS [1]. |
Inconsistencies often stem from concentration-dependent cytotoxicity and the experimental conditions related to metabolic activation.
Understanding its relative potency can help you benchmark your results. The table below summarizes findings from a comparative study in V79 cells.
| Compound | Highest Non-Cytotoxic Concentration (approx.) | Micronucleus Induction (without S9) | Key Cytotoxicity Observations |
|---|---|---|---|
| This compound | < 500 µM | Weak but significant at 100 µM & 500 µM | No excessive cytotoxicity up to 500 µM; moderate reduction in nuclei count at highest dose [1]. |
| Estragole | 10 µM | Negative (up to 10 µM) | Excessive cytotoxicity at 100 µM & 500 µM, preventing reliable measurement [1]. |
| Myristicin | 100 µM | Negative (up to 100 µM) | Excessive cytotoxicity at 500 µM [1]. Can induce apoptosis via the mitochondrial pathway [2]. |
| Methyleugenol | 500 µM | Equivocal at 500 µM | No critical cytotoxicity up to 500 µM [1]. |
The choice of assay should align with your research endpoint. Be aware of the principles and limitations of each method [3].
> Best Practice Tip: It is highly recommended to use two different types of viability assays based on different principles (e.g., one metabolic assay like MTT and one membrane integrity assay like LDH) to confirm your findings, as no single method is perfect [3].
The following diagram outlines the key experimental workflow and potential cellular mechanisms to investigate when studying this compound's effects.
For your reference, here are summarized methodologies from the research:
The stability of elemicin is significantly influenced by temperature and the physical state of the sample. The table below summarizes quantitative degradation data for this compound in encapsulated nutmeg oleoresin [1].
| Factor | Effect on Degradation | Experimental Context |
|---|---|---|
| Temperature | Degradation rate increases with temperature. Rate constant (k) rises, with degradation reaching up to 104% over 63 days at 70°C [1]. | Encapsulated nutmeg oleoresin stored in dark glass bottles at 30-70°C for 63 days [1]. |
| Activation Energy (Ea) | 2.71 kJ/mol K for this compound. This is higher than myristicin (2.21 kJ/mol K) but lower than safrole (3.22 kJ/mol K), indicating an intermediate degradation rate [1]. | Calculated from degradation kinetics in encapsulated nutmeg oleoresin stored at different temperatures [1]. |
| Matrix/Encapsulation | Encapsulation with maltodextrin and whey protein concentrate can help preserve this compound and related compounds in oleoresin during spray drying and storage [1]. | Nutmeg oleoresin encapsulated using 12% WPC and 88% maltodextrin as wall materials [1]. |
Based on this data, the primary recommendations for maintaining this compound stability are:
For a standardized approach to studying this compound stability, you can adapt the following protocol based on kinetic degradation studies [1].
ln(C) = ln(C0) - kt, where C is the concentration at time t, and C0 is the initial concentration [1].ln(k) = ln(A) - (Ea/RT), where R is the gas constant and T is the absolute temperature. Plot ln(k) against 1/T to determine Ea [1].What are the major stability concerns for this compound in drug development? The primary concerns are its potential for thermal degradation and oxidation over time, which can lead to a loss of potency and the formation of unknown degradation products. Its structural similarity to safrole and methyleugenol also raises safety concerns, as these are classified as genotoxic carcinogens, though this compound itself is still under evaluation [4].
How can I isolate this compound from a plant source like nutmeg for my studies? A common protocol involves hydrodistillation to obtain the essential oil, followed by liquid-liquid extraction and column chromatography [3]. The essential oil is dissolved in chloroform and washed with dilute NaOH and water. The organic phase is then subjected to column chromatography using solvents like hexane, ethyl ether, or mixtures like isooctane/chloroform/methanol to isolate this compound [3].
What analytical methods are best for detecting and quantifying this compound? GC-MS is the most frequently reported method for identifying and quantifying this compound in plant extracts and essential oils [3] [1]. High-Performance Liquid Chromatography (HPLC) with a PDA detector is another suitable method for quality control, as referenced in studies on other herbal compounds [5].
Elemicin (1,2,3-trimethoxy-5-prop-2-enylbenzene) is an alkenylbenzene compound found in various food sources and medicinal plants, including nutmeg, basil, and elemi resin. Understanding its metabolic pathway is crucial for developing strategies to minimize DNA adduct formation in experimental systems. The metabolic activation of this compound follows a well-characterized pathway similar to other alkenylbenzenes, which explains its genotoxic and carcinogenic potential [1] [2].
Metabolic Activation: this compound undergoes primary hydroxylation at the 1′-position of its allylic side chain, primarily mediated by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4). This transformation yields the proximate carcinogen 1′-hydroxythis compound [3]. The reactive metabolite 1′-hydroxythis compound is further conjugated with sulfate through sulfotransferases (SULT1A1), forming an unstable allylic sulfate ester that spontaneously decomposes into a highly electrophilic carbenium ion [1] [4]. This carbocation can attack nucleophilic sites in DNA, primarily forming E3′-N2-dG and E3′-N6-dA adducts which can persist and potentially lead to mutations if not properly repaired [5] [4].
Detoxification Pathways: In parallel to metabolic activation, this compound can undergo competing detoxification through O-demethylation as the main pathway, followed by glucuronidation or glutathione conjugation, promoting urinary excretion and reducing toxicological risk [5]. Another potential detoxification route involves epoxidation of the allylic side chain, though this metabolite is typically efficiently detoxified by epoxide hydrolases and glutathione conjugation [5].
The following diagram illustrates the complete metabolic pathway of this compound, highlighting both activation and detoxification routes:
Figure 1: this compound Metabolic Pathway Showing Activation and Detoxification Routes
Understanding the quantitative relationship between this compound exposure, DNA adduct formation, and subsequent biological effects is essential for establishing safety thresholds in experimental designs. The following tables consolidate critical quantitative data from recent studies to guide your research planning.
Table 1: DNA Adduct Formation and Genotoxicity Thresholds of this compound
| Experimental System | Exposure Concentration | Exposure Duration | DNA Adduct Levels | Observed Effects | Source |
|---|---|---|---|---|---|
| HepG2-CYP1A2 cells | 0-2 mM estragole (reference) | 24 hours | Concentration-dependent E3'-N2-dG formation | Clastogenicity at ≥1 mM; Moderate γH2AX induction | [5] |
| V79 cells (-S9) | 100-500 µM this compound | 4 hours + 24h sampling | N/A | Weak but significant MN formation | [6] |
| Primary rat hepatocytes | 400 mg/kg bw/day this compound | 13 weeks | Significant DNA adduct formation | Hepatotoxicity, GST-P-positive foci | [4] |
| Human liver models | N/A | N/A | Threshold adduct level required for clastogenicity | BMC clastogenicity 12-17x higher than adduct formation | [5] |
Table 2: Comparative Genotoxicity of Alkenylbenzenes in V79 Cell Micronucleus Assay
| Compound | Highest Non-cytotoxic Concentration | Micronucleus Induction | Cytotoxicity Profile | Metabolic Activation Dependence |
|---|---|---|---|---|
| This compound | 500 µM (-S9) | Weak but significant at 100-500 µM | Moderate cytotoxicity at 500 µM | More pronounced without S9 |
| Myristicin | 100 µM | Negative | Excessive cytotoxicity at 500 µM | Negative with/without S9 |
| Estragole | 10 µM | Negative | Excessive cytotoxicity at 100-500 µM | Negative with/without S9 |
| Methyleugenol | 500 µM | Equivocal (small increase at 500 µM) | Minimal cytotoxicity | Similar with/without S9 |
Key quantitative findings from recent studies:
Threshold Phenomenon: Research on alkenylbenzenes demonstrates a threshold level of DNA adducts must be accumulated before clastogenicity and cytotoxicity are triggered. Benchmark Concentration (BMC) modeling indicates the BMC for clastogenicity is 12-17-fold higher than the respective BMC for DNA adduct formation [5].
Species Comparisons: Studies in both rat and human liver cells indicate similar threshold behaviors, suggesting conserved biological mechanisms across species. These threshold levels are unlikely to be reached in humans following chronic dietary exposure to this compound, but may be relevant in experimental settings with high concentrations [5].
Comparative Toxicity: this compound shows distinct genotoxic profiles compared to structurally related alkenylbenzenes. While estragole and methyleugenol are established genotoxic carcinogens, this compound's effects are more moderate and demonstrate clearer concentration-dependence [6].
The detection and quantification of this compound-specific DNA adducts is crucial for assessing intervention strategies. The following protocol adapts high-resolution LC/MS3 adductomics for comprehensive DNA damage characterization [7]:
DNA Isolation and Hydrolysis:
Sample Purification and Fractionation:
LC-MS3 Analysis with Neutral Loss Triggering:
Comprehensive evaluation of this compound-induced toxicity requires multiple complementary assays:
Cell Viability Assessment (Resazurin Reduction Assay):
Micronucleus Assay for Clastogenicity:
DNA Damage Response Markers (Western Blot):
The following workflow diagram illustrates the integrated approach for assessing this compound-induced DNA damage and implementing intervention strategies:
Figure 2: Comprehensive Workflow for Assessing this compound-Induced DNA Damage and Intervention Strategies
Targeting specific steps in the metabolic activation pathway represents the most direct approach to minimize this compound DNA adduct formation:
Cytochrome P450 Inhibition:
Sulfotransferase Inhibition:
Enhanced Detoxification:
Table 3: Troubleshooting Common Experimental Issues in this compound Studies
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High background in adductomics | Enzyme impurities, plasticizer contamination | Use recombinant enzymes, silanized vials, offline HPLC cleanup | Implement strict blank controls, minimize sample processing steps |
| Variable cytotoxicity between cell models | Differential metabolic capacity, cell viability issues | Characterize CYP/SULT expression in each model, optimize seeding density | Use engineered HepG2-CYP1A2 for consistent activation, standardize culture conditions |
| Inconsistent genotoxicity results | Inadequate metabolic activation, wrong exposure timing | Include SULT cofactor PAPS, optimize treatment duration | Perform pilot time-course studies, include appropriate positive controls |
| Poor adduct detection sensitivity | Suboptimal ionization, sample loss during preparation | Optimize LC gradient, use internal standards, improve extraction efficiency | Test multiple ionization modes, use stable isotope-labeled internal standards |
Q1: What are the primary DNA adducts formed from this compound and which is most biologically relevant? A: this compound primarily forms E3′-N2-dG (deoxyguanosine) and E3′-N6-dA (deoxyadenosine) adducts. Current evidence suggests E3′-N2-dG is the major adduct quantitatively and is most strongly associated with persistent DNA damage and mutagenic potential, similar to other alkenylbenzenes like estragole [5] [4].
Q2: How does this compound genotoxicity compare to other alkenylbenzenes like estragole and methyleugenol? A: this compound generally shows weaker genotoxic potential compared to estragole and methyleugenol. In micronucleus assays, this compound requires higher concentrations (100-500 μM) to induce weak but significant effects, while estragole shows excessive cytotoxicity before genotoxicity is observed [6]. This difference may relate to variations in metabolic activation rates and detoxification efficiency.
Q3: What is the evidence for a practical threshold for this compound-induced genotoxicity? A: Strong evidence exists for a threshold mechanism in this compound genotoxicity. Recent studies demonstrate that a certain level of DNA adducts must accumulate before clastogenicity and cytotoxicity occur. Benchmark Concentration modeling shows the BMC for clastogenicity is 12-17-fold higher than for DNA adduct formation itself [5]. This suggests cells have capacity to repair low-level DNA damage without adverse consequences.
Q4: Which cell models are most appropriate for studying this compound DNA adduct formation? A: HepG2 cells stably expressing CYP1A2 provide a robust model as they efficiently convert this compound to its 1′-hydroxy metabolite. Primary human hepatocytes offer the most physiologically relevant system but with higher donor variability. For genotoxicity assessment, V79 cells with and without metabolic activation are well-established [5] [6].
Q5: What are the most effective strategies to minimize this compound DNA adduct formation in experimental systems? A: The most effective approaches include:
This technical support guide consolidates current scientific evidence on this compound-induced DNA adduct formation and provides practical strategies for its minimization in research settings. The metabolic activation pathway of this compound is well-characterized, offering multiple intervention points from initial CYP-mediated oxidation to final SULT-dependent sulfonation. Critical to experimental design is recognizing the demonstrated threshold phenomenon, where significant biological effects only manifest after surpassing specific DNA adduct levels.
| Challenge / Issue | Critical Variables to Control | Recommended Protocol / Solution | Rationale & Key Citations |
|---|
| Inconsistent or Unobserved Cytotoxicity | Metabolic Activation System: Presence of specific CYP enzymes (CYP1A1, CYP1A2, CYP3A4) and NADPH [1] [2]. Cofactors: NADPH concentration and stability [1]. Cell Type: Use of hepatocyte-derived models (e.g., HepG2) or primary hepatocytes [1]. | Use human or mouse liver microsomes with NADPH-regenerating system. Pre-test CYP activity. Use HepG2 cells or primary hepatocytes; avoid cell lines with low metabolic capacity [1] [2]. | Elemicin is a proto-toxin; its toxicity depends on conversion to reactive metabolites (e.g., 1'-hydroxythis compound) [1] [2]. | | High Background Toxicity / Non-Reproducible Results | Reagent Purity: Purity of this compound and synthesized 1'-hydroxythis compound [1]. Solvent & Vehicle: Concentration of DMSO or CMC-Na; ensure uniform suspension [2]. Nucleophile Levels: Intracellular levels of glutathione (GSH) and cysteine [1]. | Source high-purity compounds (≥98%). Use standardized procedures for all groups. Keep DMSO ≤0.1%. Deplete GSH with Diethyl maleate (DEM) or supplement with N-acetylcysteine (NAC) [1] [2]. | Impurities and variable vehicle effects skew results. DEM increases toxicity, NAC ameliorates it, confirming the role of reactive metabolites [1]. | | Unclear Mechanism & Pathway Analysis | SCD1 Activity: Monitor SCD1 mRNA expression and lipid profiles (e.g., lysophosphatidylcholines) [2]. Key Enzymes: Identify specific CYP isoforms involved using chemical inhibitors or recombinant enzymes [1] [2]. | Measure Scd1 mRNA via qPCR. Use inhibitors like α-naphthoflavone (CYP1A2) or ketoconazole (CYP3A4). Perform incubations with recombinant human CYPs [1] [2]. | this compound's metabolic activation inhibits SCD1, disrupting lipid homeostasis. Identifying CYPs clarifies metabolic fate and species differences [2]. |
Q1: Why is controlling for metabolic activation so critical in this compound experiments? this compound itself is not highly toxic; its adverse effects are primarily driven by its bioactivation into reactive metabolites. The primary pathway involves 1'-hydroxylation of its allyl side chain, primarily by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4), forming 1'-hydroxythis compound [1] [2]. This metabolite can be further converted (e.g., sulfated) into a highly reactive intermediate that binds to cellular macromolecules like DNA and proteins, leading to genotoxicity and cellular damage [1] [3] [2]. Without this metabolic activation, the intrinsic toxicity of this compound would be significantly underestimated.
Q2: What are the key experimental protocols for studying this compound toxicity? Here are the core methodologies derived from recent studies:
In Vitro Metabolic Activation and Cytotoxicity:
In Vivo Toxicity Study (Mouse Model):
The following diagrams map the critical pathways and workflows for this compound research, integrating the key variables and protocols discussed.
Diagram 1: The core experimental workflow for this compound toxicity studies, highlighting the points where key variables must be controlled and interventions can be applied.
Diagram 2: The metabolic pathway of this compound, showing its bioactivation to toxic metabolites and the competing detoxification route.
To ensure reliable and reproducible results in your this compound studies, focus on these three pillars:
The hepatotoxicity of elemicin is directly caused by its metabolic activation into reactive intermediates. The following pathway illustrates this key process and the primary points for inhibition.
Multiple cytochrome P450 (CYP) enzymes are responsible for the metabolic activation of this compound. The table below lists the primary CYPs involved and the chemical inhibitors you can use in experimental settings to block this activation [1] [2].
| Cytochrome P450 (CYP) Enzyme | Role in this compound Bioactivation | Recommended Chemical Inhibitor |
|---|---|---|
| CYP1A2 | A primary enzyme responsible for 1'-hydroxylation. Its inhibition in mice attenuates this compound-induced hepatomegaly [1]. | α-Naphthoflavone [1] [2] |
| CYP1A1 | Also identified as a major CYP for this compound bioactivation [1] [2]. | α-Naphthoflavone [1] |
| CYP3A4 | Contributes to the metabolic activation of this compound, though it may not be the primary pathway [2]. | Ketoconazole [2] |
Here are answers to specific technical questions you might encounter in your research.
Q1: How can I experimentally confirm that metabolic activation is causing cytotoxicity in my model?
Q2: The toxicity of this compound involves disrupted lipid metabolism. What are the key downstream targets and intervention strategies?
Q3: What is the role of gut microbiota in this compound-induced toxicity, and how can I study it?
| Feature | Elemicin | Myristicin |
|---|---|---|
| In Vitro Genotoxicity (Micronucleus Assay) | Weak but significant induction of micronuclei in V79 cells [1] | Negative results up to 100 µM (highest non-cytotoxic concentration) [1] |
| In Vivo Genotoxicity & Carcinogenicity | Yes; 13-week study in rats showed hepatotoxicity, genotoxicity (GST-P+ foci), and DNA adduct formation [2] | Data insufficient or lacking for conclusive assessment [3] |
| Primary Cytotoxic Mechanism | Metabolic activation to reactive intermediates (e.g., 1'-hydroxythis compound) leading to DNA adducts [2] [4] | Induction of mitochondrial apoptosis pathway; not primarily genotoxic [5] |
| Role of Metabolic Activation | Critical; CYP-mediated 1'-hydroxylation forms reactive metabolites that bind to DNA and proteins [4] | Less defined role in genotoxicity; metabolism may lead to psychoactive/neurotoxic metabolites [6] |
| Regulatory Status | Not formally assessed by international bodies due to data gaps [3] | Not formally assessed by international bodies due to data gaps [3] |
For researchers seeking to replicate or evaluate these studies, here is a detailed breakdown of the key methodologies cited.
The differing toxicological profiles of this compound and myristicin are rooted in their distinct metabolic pathways and cellular targets.
The genotoxicity of this compound is primarily driven by its bioactivation, a pathway it shares with other carcinogenic alkenylbenzenes like safrole and methyleugenol [2] [3] [4]. The following diagram illustrates this key mechanism:
Figure 1: The established metabolic activation pathway of this compound leads to genotoxicity.
In contrast, myristicin has demonstrated a potential to induce programmed cell death without strong evidence of direct DNA damage [5]. Its toxicity follows an apoptotic pathway:
Figure 2: The proposed apoptotic pathway induced by myristicin, involving mitochondrial stress.
| Feature | Elemicin (Natural Product) | A939572 (Synthetic) | CAY10566 (Synthetic) |
|---|---|---|---|
| Source/Type | Natural alkenylbenzene from herbs/spices [1] [2] | Synthetic small molecule [1] [3] | Synthetic small molecule [4] |
| Direct Molecular Target | Prodrug (requires metabolic activation) [1] [2] | Direct SCD1 inhibitor [3] | Direct SCD1 inhibitor [4] |
| Mechanism of SCD1 Inhibition | Bioactivation to 1'-hydroxythis compound leads to downstream inhibition of SCD1 mRNA expression [1] [2] | Directly binds and inhibits SCD1 enzyme activity [3] | Directly binds and inhibits SCD1 enzyme activity [4] |
| Reported Potency (IC50) | Not quantitatively determined in search results | Not specified in search results | 26 nM (Human enzyme assay) [4] |
| Primary Experimental Model | C57BL/6J mice (in vivo), Human liver microsomes (in vitro) [1] | Various cancer cell lines (e.g., A549, HeLa) [3] | Enzymatic and cell-based (HepG2) assays [4] |
| Key Experimental Findings | Enlarged liver, reduced plasma lysophosphatidylcholines, inhibition of hepatic Scd1 mRNA [1] | Induces ER stress and cell death in sensitive cancer cells [3] | Blocks conversion of saturated to monounsaturated fatty acids in cells [4] |
This compound and synthetic inhibitors like A939572 suppress SCD1 activity through fundamentally different pathways, as illustrated below.
Experimental Protocol for this compound (in vivo)
Rescue and Potentiation Experiments
The distinct mechanism of this compound presents both unique considerations and challenges compared to synthetic inhibitors:
This compound represents a distinct class of SCD1 modulator that acts as a prodrug, requiring metabolic activation to indirectly suppress SCD1 expression. In contrast, synthetic inhibitors like A939572 and CAY10566 directly and potently target the SCD1 enzyme itself. This fundamental difference makes this compound more relevant for toxicological studies on dietary compounds, while synthetic inhibitors are more suited for therapeutic development and as specific pharmacological research tools.
The table below summarizes the key quantitative findings from a 2025 in vitro micronucleus assay conducted in V79 cells, comparing elemicin with estragole, methyleugenol, and myristicin [1].
| Compound | Result in Micronucleus Assay (-S9) | Highest Non-Cytotoxic Concentration Tested | Key Findings & Interpretation |
|---|---|---|---|
| This compound | Weakly Positive | 500 µM | Significantly increased MN formation at 100 µM and 500 µM; concentration-related trend observed [1]. |
| Myristicin | Negative | 100 µM | No significant increase in MN frequency at concentrations up to 100 µM. Excessive cytotoxicity at 500 µM prevented reliable measurement [1]. |
| Estragole | Negative | 10 µM | No significant increase in MN frequency up to 10 µM. Excessive cytotoxicity at higher concentrations [1]. |
| Methyleugenol | Equivocal | 500 µM | A small but significant increase at 500 µM, but no concentration-related trend was seen. The result was deemed inconclusive [1]. |
The experimental data in the comparison table were generated using the following methodology [1]:
The study provides crucial context for validating this compound's results:
The following diagram illustrates the key steps of the micronucleus assay protocol used in the primary study [1]:
| Compound | In Vitro Micronucleus Assay (in V79 cells) [1] | In Vivo Findings (in rodent models) | Key Metabolic Pathway |
|---|---|---|---|
| Elemicin | Weakly positive (100-500 µM, without S9) [1] | Hepatotoxic & genotoxic: Induced liver hypertrophy, DNA damage (gpt mutations), and pre-neoplastic lesions (GST-P+ foci) in a 13-week rat study [2]. | 1'-hydroxylation → reactive metabolites [3] |
| Myristicin | Negative (up to 100 µM, with/without S9) [1] | Data from search results is insufficient for a conclusive summary. | 1'-hydroxylation → reactive metabolites [4] |
| Methyleugenol | Equivocal (500 µM, with/without S9) [1] | Classified as a genotoxic carcinogen by the European Commission [4]. | 1'-hydroxylation → reactive metabolites [4] [1] |
| Estragole | Negative (up to 10 µM, with/without S9) [1] | Classified as a genotoxic carcinogen [1]. | 1'-hydroxylation → reactive metabolites [1] |
Understanding the methodologies is key for interpreting the data.
1. In Vitro Micronucleus Assay [1]
2. 13-Week Comprehensive Toxicity Study [2]
The toxicity of alkenylbenzenes is primarily linked to their metabolic activation. The following diagram illustrates the key pathway for this compound, which is shared by other structurally related compounds like methyleugenol and safrole [4] [3].
The metabolic activation of this compound is a critical step in its potential to cause toxicity [3]. A key study demonstrated that administering N-acetylcysteine (NAC), which boosts cellular glutathione levels, could ameliorate the cytotoxicity induced by both this compound and its reactive metabolite, 1'-hydroxythis compound. Conversely, depleting cellular cysteine with diethyl maleate (DEM) increased cytotoxicity, confirming the role of metabolic activation in the toxic mechanism [3].
| Feature | Elemicin | Myristicin |
|---|---|---|
| Chemical Structure | 1,2,3-trimethoxy-5-prop-2-enylbenzene [1] [2] | 4-methoxy-6-prop-2-enyl-1,3-benzodioxole [1] [2] |
| Primary Sources | Nutmeg, mace, elemi oil [1] [3] [2] | Nutmeg, mace, parsley, carrots, dill [1] [4] [2] |
| Key Metabolizing Enzymes (for activation) | CYP1A1, CYP1A2, CYP3A4 [5] | CYP1A1 [4] |
| Primary Toxic Mechanism | Metabolic activation to 1'-hydroxythis compound, forming reactive sulfate esters & potential DNA/protein adducts [1] [5] | Metabolic activation to 1'-hydroxymyristicin, forming reactive sulfate esters & potential DNA/protein adducts [1] [4] |
| Psychoactive Potential | Anticholinergic effects; precursor to mescaline; possible 5-HT2A receptor agonism (controversial) [6] [3] | Hallucinogenic/deliriant effects; potential conversion to amphetamine-like metabolite (MMDA) [4] [7] [8] |
| Reported Biological Activities | Antimicrobial, antioxidant, anti-acetylcholinesterase, antiviral [6] [5] | Antioxidant, anti-inflammatory, anticancer, antimicrobial [4] [9] [10] |
| Toxicity Classification & Data Gaps | Limited reliable data; suspected genotoxicity and carcinogenicity; not fully assessed by international bodies [1] [2] | Limited reliable data; suspected genotoxicity and carcinogenicity; not fully assessed by international bodies [1] [2] |
The following diagram illustrates the shared metabolic pathway that is central to the toxicity of both compounds.
The diagram shows the common metabolic pathway for this compound and myristicin [1] [5]:
Understanding the experimental data is crucial for interpreting the findings on these compounds.
Cytotoxicity Assay (for this compound)
Neurotoxicity Study (for Myristicin)
When evaluating the data on this compound and myristicin, please consider the following:
This compound undergoes metabolic activation primarily in the liver, forming reactive intermediates that can cause cellular toxicity. The process involves key cytochrome P450 (CYP) enzymes and follows a predictable pathway, which is summarized in the diagram below.
This pathway illustrates the central role of 1'-hydroxylation as the initial step, forming the proximate reactive metabolite 1'-hydroxythis compound [1] [2] [3]. This metabolite can be further activated to the ultimate carcinogenic metabolite, 1'-sulfoxythis compound, or detoxified via conjugation [4].
Research across different experimental systems has identified the enzymes responsible for this compound's activation and observed its toxic effects.
The table below summarizes key findings from mechanistic and toxicity studies.
| Experimental Model | Key Findings on Metabolic Activation & Toxicity | Reference |
|---|---|---|
| Human Liver Microsomes (HLMs) & Recombinant Human CYPs | Multiple CYP enzymes, notably CYP1A1, CYP1A2, and CYP3A4, are responsible for the metabolic activation of this compound to 1'-hydroxythis compound. [1] [4] | [1] |
| HepG2 Cell Line (Human Liver Cancer Cells) | 1'-Hydroxythis compound-induced cytotoxicity was significantly ameliorated by administering N-acetylcysteine (NAC). Depletion of cellular cysteine with diethyl maleate (DEM) increased cytotoxicity. [1] | [1] |
| C57BL/6J Mice (In Vivo) | Administration of this compound (100 mg/kg) led to the formation of reactive metabolites that were trapped and detected as cysteine and N-acetylcysteine conjugates in biological samples. [1] | [1] |
| C57BL/6 Mice (28-Day Exposure) | Exposure to this compound (200 mg/kg/day) induced hepatomegaly (liver enlargement), hepatosteatosis (fatty liver), and disrupted lipid metabolism. This toxicity was linked to modulation of gut microbiota. [4] [5] | [4] [5] |
| Rat Hepatocytes | This compound demonstrated the ability to react with DNA and induce genotoxicity. [4] | [4] |
To ensure reproducibility, here are the methodologies for two critical assays referenced in the data:
| Assessment Aspect | Elemicin | Safrole & Methyleugenol (Reference Compounds) |
|---|---|---|
| IARC Classification | Not yet evaluated/classified by major international bodies [1] [2] | Classified as "possibly carcinogenic to humans" (Group 2B) by IARC [1] [2] |
| Key Metabolic Pathway | 1'-hydroxylation → 1'-sulfooxythis compound (Reactive metabolite) [3] [4] [5] | 1'-hydroxylation → 1'-sulfooxy metabolite (Reactive metabolite) [1] |
| Primary CYP Enzymes | CYP1A1, CYP1A2, CYP3A4 [4] [5] [6] | Information outside scope |
| In Vivo Hepatotoxicity | Yes (Rodents): Increased liver weight, hepatocyte hypertrophy, elevated serum ALT, γ-GTP [3] [5] | Established hepatocarcinogens in rodents [1] |
| In Vivo Genotoxicity | Yes (Rodents): Increased GST-P-positive foci (pre-neoplastic lesions); dose-dependent DNA adduct formation [3] | Known genotoxic carcinogens [1] |
| In Vitro Genotoxicity | Weak positive response in micronucleus test (without S9) [7] | Equivocal or negative in some in vitro tests (e.g., methyleugenol) [7] |
| Tumorigenic Potential | Demonstrated carcinogenicity in a 13-week medium-term model in rats [3] | Classified as genotoxic carcinogens based on extensive evidence [1] [2] |
| Overall Carcinogenic Potential | Weaker than safrole and methyleugenol [3] | Stronger; subject to regulatory restrictions in food [1] [2] |
Supporting data from key animal and in vitro studies provide the evidence base for the comparative assessment.
This medium-term bioassay is designed to detect general toxicity, genotoxicity, and early carcinogenic events [3].
Experimental Protocol:
Key Quantitative Findings [3]:
This study compared the potential of several alkenylbenzenes to cause chromosomal damage [7].
Experimental Protocol:
Key Quantitative Findings [7]:
The metabolic activation pathway is central to understanding this compound's toxicity. The following diagram illustrates the key mechanistic pathway and the primary experimental workflow used for its assessment.
Diagram 1: Primary metabolic activation pathway of this compound leading to toxicity. The reactive 1'-sulfooxythis compound metabolite can bind to cellular macromolecules, initiating genotoxic and hepatotoxic events [3] [4] [5].
Diagram 2: Core experimental workflow for assessing this compound toxicity. Studies combine in vivo and in vitro approaches to evaluate multiple toxicity endpoints following controlled exposure [3] [7].